4-Bromo-1H-indole-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTILRQKJWYBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731410 | |
| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-25-0 | |
| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide to the Physical Properties of 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Data
4-Bromo-1H-indole-7-carboxylic acid is a solid, light brown to brown crystalline compound.[1] It is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[2][3] The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and drug discovery.
Below is a summary of the available quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [4] |
| Molecular Weight | 240.06 g/mol | [4] |
| Appearance | Light brown to brown solid | [1] |
| pKa (Predicted) | 4.54 ± 0.10 | |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
| IUPAC Name | This compound | [4][5] |
| SMILES | O=C(O)C1=CC=C(Br)C2=C1NC=C2 | [4] |
| InChI Key | CDTILRQKJWYBOM-UHFFFAOYSA-N | [5] |
Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. A melting point of 196-198°C has been reported for the similar compound 4-bromo-7-methylindole-2-carboxylic acid.[6]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available for this specific compound in the searched literature. However, standard methodologies for determining the physical properties of solid organic carboxylic acids are well-established.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high-purity compound.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Determination
Assessing the solubility of this compound in various solvents is crucial for its use in synthesis and for purification processes like recrystallization.
General Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.
-
Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by techniques such as HPLC if required. As a carboxylic acid, its solubility is expected to increase in basic aqueous solutions due to salt formation.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa of 4.54 suggests that this compound is a moderately weak acid.
General Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the compound.
Application in Synthesis: A Workflow for the Preparation of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors
This compound serves as a crucial building block in the synthesis of potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[2][3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in the immune escape of cancer cells.[2][3] The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material.
Caption: Synthetic pathway for IDO1 inhibitors.
References
- 1. 1211594-25-0|this compound|BLD Pharm [bldpharm.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]
- 5. This compound | 1211594-25-0 [sigmaaldrich.com]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
A Technical Guide to 4-Bromo-1H-indole-7-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-7-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential synthetic routes based on established indole synthesis methodologies, and explores its putative biological activities through data from structurally related compounds.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring an indole core structure substituted with a bromine atom at the 4-position and a carboxylic acid group at the 7-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1211594-25-0 | [1][2] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| SMILES | O=C(O)C1=CC=C(Br)C2=C1NC=C2 | [1] |
Potential Synthetic Methodologies
Another potential route is the Fischer indole synthesis, a widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone. For instance, the synthesis of the structurally related 4-bromo-7-methylindole-2-carboxylic acid has been reported via a multi-step process involving the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization and hydrolysis.
Hypothetical Experimental Workflow for Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of a substituted indole-carboxylic acid, adaptable for this compound.
Potential Biological Activity and Therapeutic Targets
Brominated indoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific biological data for this compound is not extensively documented, the indole scaffold is a common feature in molecules targeting various enzymes and signaling pathways.
Structurally similar compounds, such as 5-bromo-1H-indole-2-carboxylic acid derivatives, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein tyrosine kinase involved in cancer progression. This suggests that this compound could also exhibit inhibitory activity against protein kinases.
Other related indole compounds have been studied for their potential as:
-
GSK-3 inhibitors [3]
-
Cyclooxygenase (COX) inhibitors
-
Inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV.
Example: EGFR Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling pathway and a hypothetical point of inhibition by an indole-based compound. Overactivation of this pathway is a common driver of tumorigenesis.
Quantitative Data on Related Compounds
To provide a benchmark for the potential activity of this compound, the following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of several 5-bromo-1H-indole-2-carboxylic acid derivatives against various cancer cell lines. This data is benchmarked against Erlotinib, a known EGFR inhibitor. Lower IC₅₀ values indicate higher potency.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Derivative 3a | 15.6 ± 1.2 | 22.3 ± 1.8 | 28.7 ± 2.3 |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |
| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |
| Erlotinib (Standard) | 10.2 ± 0.8 | 14.5 ± 1.1 | 18.7 ± 1.6 |
Data adapted from a study on 5-bromo-1H-indole-2-carboxylic acid derivatives and is for comparative purposes only.[4]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, the known activities of related brominated indoles suggest its potential as an inhibitor of various enzymes, particularly protein kinases involved in cell signaling. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The synthetic strategies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such investigations.
References
Spectroscopic Profile of 4-Bromo-1H-indole-7-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide offers a detailed overview of the spectroscopic characteristics of 4-Bromo-1H-indole-7-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public-domain databases, this document presents predicted data alongside illustrative experimental data from a closely related structural isomer, 5-Bromo-1H-indole-2-carboxylic acid, to provide valuable comparative insights.
Compound Identification
| Compound Name | This compound |
| Molecular Formula | C₉H₆BrNO₂ |
| CAS Number | 1211594-25-0 |
| Molecular Weight | 240.06 g/mol |
Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 239.96547 |
| [M+Na]⁺ | 261.94741 |
| [M-H]⁻ | 237.95091 |
| [M+NH₄]⁺ | 256.99201 |
| [M+K]⁺ | 277.92135 |
Illustrative Spectroscopic Data: 5-Bromo-1H-indole-2-carboxylic acid
To provide a practical spectroscopic context, data from the structural isomer, 5-Bromo-1H-indole-2-carboxylic acid, is presented below.[1] These values offer a reasonable approximation of the types of signals and chemical shifts that could be expected for the target compound, with expected variations due to the different substitution pattern on the indole ring.
¹H and ¹³C NMR Data
Table 2: ¹H and ¹³C NMR Data for Ethyl 5-bromo-1H-indole-2-carboxylate (a precursor to the illustrative acid) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 12.077 | s | NH-indole |
| 7.882 | d | Ar-H | |
| 7.382 | m | Ar-H | |
| 7.127 | s | Ar-H | |
| 4.48 | q | CH₂ | |
| 1.342 | t | CH₃ | |
| ¹³C | 161.46 | - | C=O |
| 136.37 | - | Ar-C | |
| 129.07 | - | Ar-C | |
| 128.91 | - | Ar-C | |
| 127.66 | - | Ar-C | |
| 124.67 | - | Ar-C | |
| 115.09 | - | Ar-C | |
| 113.06 | - | C-Br | |
| 107.52 | - | Ar-C | |
| 61.14 | - | CH₂ | |
| 14.71 | - | CH₃ |
Note: Data is for the ethyl ester derivative and was acquired in DMSO-d₆. The carboxylic acid proton would be expected to appear as a broad singlet typically above 10 ppm.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for Ethyl 5-bromo-1H-indole-2-carboxylate [1]
| Wavenumber (cm⁻¹) | Functional Group |
| 3309 | N-H stretch (indole) |
| 3080 | Aromatic C-H stretch |
| 2970 | Aliphatic C-H stretch |
| 1693 | C=O stretch (ester) |
| 1516, 1462 | Aromatic C=C stretch |
| 1246, 1192 | C-O stretch (ester) |
| 659 | C-Br stretch |
Note: For the carboxylic acid, a broad O-H stretch from approximately 2500-3300 cm⁻¹ would be expected, and the C=O stretch would likely shift to around 1710 cm⁻¹.[2][3]
Experimental Protocols
While a specific protocol for this compound is not published, the following general methodologies for related bromoindole compounds can be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from established methods for similar bromoindole compounds.[4]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Typically 0-16 ppm.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between pulses.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly onto the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation using techniques like gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in both positive and negative ion modes.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Logical workflow for spectroscopic analysis.
References
Spectroscopic and Spectrometric Characterization of 4-Bromo-1H-indole-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Bromo-1H-indole-7-carboxylic acid. Due to the limited availability of public experimental data for this specific compound, this guide leverages spectral information from closely related analogs and established principles of spectroscopic analysis to predict and interpret its spectral characteristics.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of similar molecular structures and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | broad singlet (br s) | - |
| H2 | 7.3 - 7.5 | triplet (t) | ~2.5 - 3.0 |
| H3 | 6.5 - 6.7 | triplet (t) | ~2.5 - 3.0 |
| H5 | 7.8 - 8.0 | doublet (d) | ~8.0 - 8.5 |
| H6 | 7.2 - 7.4 | doublet (d) | ~8.0 - 8.5 |
| COOH | 12.0 - 13.0 | broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 127 |
| C3 | 102 - 104 |
| C3a | 128 - 130 |
| C4 | 115 - 117 |
| C5 | 123 - 125 |
| C6 | 121 - 123 |
| C7 | 129 - 131 |
| C7a | 135 - 137 |
| C=O | 168 - 172 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 239/241 | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| [M-H₂O]⁺ | 221/223 | Loss of water from the carboxylic acid group. |
| [M-COOH]⁺ | 194/196 | Loss of the carboxylic acid group. |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the acidic proton of the carboxylic acid and the N-H proton are exchangeable and may not be observed in protic solvents like D₂O.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
2.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard.
Mass Spectrometry (MS)
2.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
2.2.2. Data Acquisition
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal intensity for the molecular ion and fragment ions.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.
2.2.3. Data Analysis
-
Identify the molecular ion peak ([M]⁺ or [M-H]⁻).
-
Analyze the isotopic pattern of bromine-containing ions.
-
Propose fragmentation pathways based on the observed fragment ions. Common losses for carboxylic acids include H₂O and COOH.[1][2][3]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for NMR and Mass Spectrometry analysis.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for a proposed synthetic pathway to obtain 4-Bromo-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. This guide details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The proposed synthesis of this compound is a seven-step process starting from 2-methyl-3-nitroaniline. The key transformations involve the introduction of a bromine atom via a Sandmeyer reaction, oxidation of a methyl group to a carboxylic acid, reduction of the nitro group, conversion to a phenylhydrazine, subsequent Fischer indole synthesis to construct the indole core, and concluding with ester hydrolysis and decarboxylation.
Experimental Protocols and Data
Step 1: Synthesis of 1-Bromo-2-methyl-3-nitrobenzene
This step involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer reaction to introduce a bromine atom.
Experimental Protocol:
-
To a stirred solution of 2-methyl-3-nitroaniline (1 equivalent) in aqueous HBr (48%), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 2-Methyl-3-nitroaniline | 1.0 | 75-85 |
| Sodium Nitrite | 1.1 | |
| Copper(I) Bromide | 1.2 | |
| Hydrobromic Acid (48%) | Solvent |
Step 2: Synthesis of 2-Bromo-6-nitrobenzoic acid
The methyl group of 1-bromo-2-methyl-3-nitrobenzene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Experimental Protocol:
-
Suspend 1-bromo-2-methyl-3-nitrobenzene (1 equivalent) in a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate (3 equivalents) portion-wise over several hours.
-
Continue heating at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 1-Bromo-2-methyl-3-nitrobenzene | 1.0 | 60-70 |
| Potassium Permanganate | 3.0 | |
| Pyridine/Water | Solvent |
Step 3: Synthesis of 2-Amino-6-bromobenzoic acid
The nitro group of 2-bromo-6-nitrobenzoic acid is reduced to an amine.
Experimental Protocol:
-
Dissolve 2-bromo-6-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4 equivalents) and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 2-Bromo-6-nitrobenzoic acid | 1.0 | 85-95 |
| Tin(II) Chloride Dihydrate | 4.0 | |
| Ethanol | Solvent |
Step 4: Synthesis of (3-Bromo-2-carboxyphenyl)hydrazine
The amino group of 2-amino-6-bromobenzoic acid is converted to a hydrazine via diazotization followed by reduction.
Experimental Protocol:
-
Suspend 2-amino-6-bromobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl and cool to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the mixture to stand at 0 °C for several hours, then collect the precipitated hydrazine hydrochloride by filtration.
-
Wash with a small amount of cold water and dry.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 2-Amino-6-bromobenzoic acid | 1.0 | 70-80 |
| Sodium Nitrite | 1.1 | |
| Tin(II) Chloride Dihydrate | 3.0 | |
| Hydrochloric Acid | Solvent/Reagent |
Step 5: Synthesis of Ethyl 4-bromo-1H-indole-2,7-dicarboxylate
The synthesized phenylhydrazine undergoes a Fischer indole synthesis with ethyl pyruvate to form the indole ring system.
Experimental Protocol:
-
Suspend (3-bromo-2-carboxyphenyl)hydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| (3-Bromo-2-carboxyphenyl)hydrazine | 1.0 | 50-60 |
| Ethyl Pyruvate | 1.1 | |
| Acid Catalyst | Catalytic | |
| Ethanol | Solvent |
Step 6: Synthesis of 4-Bromo-1H-indole-2,7-dicarboxylic acid
The ethyl ester is hydrolyzed to a carboxylic acid under basic conditions.[1][2][3]
Experimental Protocol:
-
Dissolve ethyl 4-bromo-1H-indole-2,7-dicarboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold, dilute HCl to a pH of 2-3 to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| Ethyl 4-bromo-1H-indole-2,7-dicarboxylate | 1.0 | 90-98 |
| Sodium Hydroxide | 3-4 | |
| Ethanol/Water | Solvent |
Step 7: Synthesis of this compound
The dicarboxylic acid is selectively decarboxylated at the 2-position by heating.
Experimental Protocol:
-
Place the 4-bromo-1H-indole-2,7-dicarboxylic acid in a round-bottom flask.
-
Heat the solid under vacuum or in a high-boiling solvent (e.g., quinoline) with a copper catalyst at a temperature sufficient to induce decarboxylation (typically >200 °C).
-
Monitor the reaction by observing the cessation of CO2 evolution.
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Purify the final product by recrystallization or column chromatography.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 4-Bromo-1H-indole-2,7-dicarboxylic acid | 1.0 | 70-80 |
| Copper catalyst (optional) | Catalytic |
Experimental Workflows
Workflow for Fischer Indole Synthesis
Workflow for Hydrolysis and Decarboxylation
References
Discovery and history of substituted indoles in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, stands as a testament to nature's ingenuity and a cornerstone in the edifice of medicinal chemistry. Its versatile structure, capable of a multitude of substitutions, has given rise to a vast and diverse arsenal of therapeutic agents targeting a wide array of human diseases. From the ancient use of indole-containing plant extracts to the rational design of highly specific kinase inhibitors, the history of substituted indoles is inextricably linked with the advancement of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
A Rich History: From Natural Products to Synthetic Marvels
The journey of indole in medicine begins not in the laboratory, but in the natural world. For millennia, traditional medicine has utilized plants rich in indole alkaloids. For instance, extracts from Rauwolfia serpentina, containing the indole alkaloid reserpine, were used in India for centuries to treat snakebites and insanity.[1] Similarly, the psychoactive properties of psilocybin mushrooms, containing indole-based tryptamines, have been recognized in spiritual ceremonies for thousands of years.[1]
The formal scientific exploration of indoles began in the 19th century. In 1866, Adolf von Baeyer first synthesized indole from the reduction of oxindole, a derivative of the dye indigo.[2][3] However, it was the discovery of the complex indole alkaloids vinblastine and vincristine from the Madagascar periwinkle (Catharanthus roseus) in the mid-20th century that truly cemented the importance of this scaffold in cancer chemotherapy.[3][4] These compounds, which interfere with microtubule formation, marked a turning point in the treatment of various cancers, including pediatric acute lymphoblastic leukemia.[5][6]
The success of these natural products spurred intense interest in the synthesis of novel substituted indoles. A pivotal moment in this endeavor was the development of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin in the 1960s.[7][8] This synthetic indole derivative, a potent inhibitor of cyclooxygenase (COX) enzymes, demonstrated the power of rational drug design in harnessing the therapeutic potential of the indole core.[7][9] Since then, the field has exploded, with the development of numerous synthetic methods leading to a plethora of indole-based drugs with diverse pharmacological activities.[5][10]
The Versatility of the Indole Scaffold: A Multitude of Therapeutic Applications
The remarkable therapeutic diversity of substituted indoles stems from the ability of the indole nucleus to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[11] This has led to the development of drugs targeting a wide range of diseases.
Anticancer Activity
Substituted indoles have shown significant promise in oncology, acting through various mechanisms.[2] Many function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.
Kinase Inhibition: Receptor tyrosine kinases (RTKs) like EGFR and VEGFR are often dysregulated in cancer. Substituted indoles have been developed as potent inhibitors of these kinases.
| Compound Class | Specific Target | Cancer Cell Line | Activity (IC50/GI50) |
| Pyrazolyl-s-triazine with indole motif | EGFR | A549 (Lung) | 34.1 nM |
| Indole-curcumin derivative | - | Hep-2 (Laryngeal) | 12 µM |
| Indole-curcumin derivative | - | A549 (Lung) | 15 µM |
| Indole-curcumin derivative | - | HeLa (Cervical) | 4 µM |
| Azine derivatives with indole moieties | - | HCT-116 (Colon) | 4.27 - 8.15 µM |
| Azine derivatives with indole moieties | - | HepG2 (Liver) | 4.09 - 9.05 µM |
| Azine derivatives with indole moieties | - | MCF-7 (Breast) | 6.19 - 8.39 µM |
| Indole derivative | Bcl-2 | - | 7.63 µM |
| Indole derivative | Mcl-1 | - | 1.53 µM |
Tubulin Polymerization Inhibition: Several indole derivatives disrupt microtubule dynamics, a critical process for cell division, by binding to tubulin.
| Compound Class | Specific Target | Cancer Cell Line | Activity (IC50) |
| Indole/1,2,4-triazole hybrid (Compound 7i) | Tubulin | - | 3.03 µM |
| Indole-chalcone derivative (Compound 55) | Tubulin | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.0003 - 0.009 µM |
Anti-inflammatory Activity
The anti-inflammatory properties of indoles are well-established, with Indomethacin being a prime example. Newer derivatives continue to be developed with improved efficacy and safety profiles, often targeting enzymes like COX and 5-lipoxygenase (5-LOX).
| Compound Class | Specific Target | Activity (IC50) |
| Oxindole derivative (Compound 4h) | COX-2 | 0.0533 µM |
| Oxindole derivative (Compound 4h) | 5-LOX | 0.4195 µM |
| Indole derivative (STING inhibitor 4dc) | STING | 0.14 µM (RAW-Lucia™ ISG cells) |
| Indole derivative (STING inhibitor 4dc) | STING | 0.39 µM (THP1-Dual™ cells) |
| Ursolic acid-indole derivative (UA-1) | NO inhibition | 2.2 µM |
Antimicrobial and Antiviral Activity
The indole scaffold has also proven to be a valuable template for the development of agents to combat infectious diseases.
Antimicrobial Activity:
| Compound Class | Microorganism | Activity (MIC) |
| Indole-triazole derivative (Compound 3d) | Various bacteria and fungi | 3.125 - 50 µg/mL |
| Multi-halogenated indoles | Staphylococcus aureus | 20 - 30 µg/mL |
| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 µg/mL |
| 5-Bromo-substituted indole-polyamine conjugate (13b) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM |
Antiviral Activity:
| Compound Class | Virus | Activity (EC50 / IC50) |
| Indole alkaloid derivatives (cis-10, trans-10) | Dengue Virus (DENV) | 0.4 - 2.7 µM |
| Indole alkaloid derivatives (cis-10, trans-10) | Zika Virus (ZIKV) | 0.2 - 12 µM |
| Indole derivative | HIV-1 | 1.4 µM (IC50) |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 integrase | 1.4 µM (IC50) |
| Tetrahydroindole derivative | Hepatitis C Virus (HCV) gt 1b | 12.4 µM (EC50) |
| Tetrahydroindole derivative | Hepatitis C Virus (HCV) gt 2a | 8.7 µM (EC50) |
| Indole-based ferulic acid derivative | SARS-CoV-2 | 68.28 - 70.85 µM (IC50) |
Key Signaling Pathways Targeted by Substituted Indoles
The therapeutic effects of substituted indoles are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Many indole-based kinase inhibitors target the VEGFR signaling cascade.
References
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The discovery of the vinca alkaloids--chemotherapeutic agents against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacology of Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 10. benchchem.com [benchchem.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
Solubility Profile of 4-Bromo-1H-indole-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1H-indole-7-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust framework for its experimental determination and predictive analysis based on its chemical structure.
Predicted Solubility Profile
This compound is a molecule possessing several functional groups that influence its solubility: a polar indole ring, a hydrogen-bonding carboxylic acid group, and a hydrophobic bromo substituent. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made.[1]
The presence of the polar indole nucleus and the carboxylic acid group suggests that the compound will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the nonpolar bromine atom and the aromatic carbocyclic ring may impart some solubility in less polar organic solvents.
Expected Solubility Trends:
-
High Solubility: Expected in polar apathetic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.
-
Moderate to High Solubility: Likely in polar protic solvents like alcohols (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid and the N-H of the indole ring.[2]
-
Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, as the overall polarity of the molecule is significant.
-
Variable Solubility: Solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane, will depend on the balance between the polar and nonpolar characteristics of the molecule.
It is also important to note that for carboxylic acids, the presence of even small amounts of water in organic solvents can significantly increase solubility.[3][4]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Shake-Flask | ||
| e.g., Acetonitrile | 25 | Shake-Flask | ||
| e.g., Dichloromethane | 25 | Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| e.g., N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask | ||
| e.g., Toluene | 25 | Shake-Flask | ||
| e.g., Hexane | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Screw-capped vials
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a screw-capped vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.[6]
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filter the sample through a suitable syringe filter (e.g., 0.22 µm) into a clean vial.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
Calculate the solubility in mg/mL or mol/L.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery to assess the dissolution rate and can be performed in a high-throughput manner.
Materials:
-
Stock solution of this compound in a highly solubilizing solvent (e.g., DMSO)
-
Selected organic solvents
-
96-well microtiter plates
-
Plate reader capable of nephelometry or turbidimetry
-
Automated liquid handler (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, add the selected organic solvents to the wells.
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to initiate precipitation.
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The concentration at which precipitation is first observed is considered the kinetic solubility. This is often determined by comparing the turbidity of the sample wells to that of control wells.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for solubility determination.
The following diagram illustrates a typical decision-making process for qualitative solubility analysis.
Caption: Decision tree for qualitative solubility analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
The Diverse Biological Landscape of Indole-7-Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its many derivatives, indole-7-carboxylic acid and its analogues are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the current understanding of these molecules, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Enzymes in Cell Proliferation and DNA Repair
Derivatives of indole-7-carboxylic acid and its bioisosteres, such as 7-azaindole, have demonstrated potent anticancer activity, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, including Poly(ADP-ribose) polymerase (PARP) and Aurora kinases.
PARP Inhibition
7-Azaindole-1-carboxamides, close structural analogues of indole-7-carboxamides, have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair. Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to the accumulation of DNA damage and subsequent cell death.
Quantitative Data: PARP-1 Inhibition by 7-Azaindole-1-carboxamide Derivatives
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 77l | Substituted 7-azaindole-1-carboxamide | PARP-1 | 0.07 | [1] |
| 77b | Substituted 7-azaindole-1-carboxamide | PARP-1 | 0.27 | [1] |
Another class of related compounds, 2-phenyl-2H-indazole-7-carboxamides, has also shown significant PARP-1 and PARP-2 inhibition.
Quantitative Data: PARP Inhibition by Indazole-7-carboxamide Derivatives
| Compound ID | Target | IC50 (nM) | Cellular EC50 (nM) | Reference |
| MK-4827 | PARP-1 | 3.8 | 4 | [2] |
| MK-4827 | PARP-2 | 2.1 | 4 | [2] |
The mechanism of action for these PARP inhibitors involves binding to the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which ultimately leads to cell death in DNA repair-deficient cancer cells.
Signaling Pathway: PARP Inhibition in DNA Repair
Aurora Kinase Inhibition
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Derivatives of 7-azaindole have been investigated as inhibitors of Aurora kinases.
Signaling Pathway: Aurora Kinase Function in Mitosis
Antimicrobial Activity
Indole derivatives have long been recognized for their antimicrobial properties. While specific data for indole-7-carboxylic acid is limited, studies on related indole compounds suggest potential mechanisms of action and a basis for further investigation. For instance, 7-hydroxyindole has demonstrated activity against extensively drug-resistant Acinetobacter baumannii.[3] The proposed mechanisms for the antimicrobial action of indole derivatives often involve the disruption of the bacterial cell membrane.
Quantitative Data: Antimicrobial Activity of Indole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been explored, with some studies suggesting a mechanism involving the modulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting the NF-κB pathway, indole derivatives can potentially reduce the production of these inflammatory mediators.[4]
Signaling Pathway: NF-κB Mediated Inflammation
Neuroprotective Effects
The neuroprotective properties of indole derivatives are often attributed to their antioxidant and reactive oxygen species (ROS) scavenging capabilities. Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. By neutralizing ROS, indole-based compounds can help protect neurons from oxidative damage and apoptosis.[5] Some indole derivatives have also been shown to interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[6]
Signaling Pathway: Neuroprotection against Oxidative Stress
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of indole-7-carboxylic acid derivatives.
Synthesis of 7-Azaindole-1-carboxamides (General Procedure)
A common synthetic route to 7-azaindole-1-carboxamides involves the treatment of a substituted 7-azaindole with triphosgene, followed by the addition of ammonia or an appropriate amine.[1]
Experimental Workflow: Synthesis of 7-Azaindole-1-carboxamides
PARP Inhibition Assay (Fluorometric)
This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate.
-
Immobilization: Histone-coated plates are used.
-
Reaction: Cell lysates or purified PARP-1 enzyme is added to the wells along with biotinylated NAD+ and the test compound (indole-7-carboxylic acid derivative). The reaction is initiated by the addition of activated DNA.
-
Detection: After incubation, the wells are washed, and streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: A chemiluminescent or fluorescent substrate is added, and the signal, which is proportional to PARP-1 activity, is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control.
Aurora Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of Aurora kinases by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
-
Reaction Setup: The Aurora kinase, its specific substrate (e.g., Kemptide), ATP, and the test inhibitor are combined in the wells of a microplate.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate the substrate, consuming ATP in the process.
-
ATP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A second reagent is added to convert the ADP generated into ATP, which then drives a luciferase-based reaction, producing a luminescent signal that is proportional to the initial kinase activity. The IC50 value of the inhibitor is determined from a dose-response curve.
Conclusion and Future Directions
Indole-7-carboxylic acid and its derivatives, particularly its bioisosteric analogues, represent a promising class of compounds with a wide range of biological activities. The potent inhibition of PARP and Aurora kinases highlights their potential in oncology. Furthermore, their emerging roles as antimicrobial, anti-inflammatory, and neuroprotective agents warrant further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of indole-7-carboxylic acid derivatives for their respective targets.
-
Mechanism of Action Studies: To elucidate the precise molecular signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: To evaluate the therapeutic potential of lead compounds in animal models.
-
Exploration of Novel Biological Targets: To identify new therapeutic applications for this versatile scaffold.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the indole-7-carboxylic acid core.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This palladium-catalyzed reaction between an organoboron compound and an organohalide offers mild reaction conditions and a broad tolerance of functional groups.
The indole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Specifically, functionalization at the C4 and C7 positions of the indole ring is a key strategy in the development of novel therapeutic agents. 4-Bromo-1H-indole-7-carboxylic acid is a valuable building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position via Suzuki coupling, while the carboxylic acid at the 7-position provides a handle for further molecular elaboration.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of this compound with various boronic acids. The provided data is primarily based on analogous systems, particularly 7-bromo-4-substituted indazoles, due to the limited availability of specific literature on this indole derivative.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for each specific substrate combination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize optimized reaction conditions and corresponding yields for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. This data serves as a valuable starting point for reaction optimization.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux | 48 | 0 |
| 3 | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 4 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 5 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 (MW) | 2 | 92 |
Reaction performed on an analogous 7-bromo-4-sulfonamido-1H-indazole with (4-methoxyphenyl)boronic acid.
Table 2: Suzuki-Miyaura Coupling of Analagous 7-Bromo-4-substituted Heterocycles with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-indole-7-carboxylic acid derivative | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid derivative | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1H-indole-7-carboxylic acid derivative | 88 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-indole-7-carboxylic acid derivative | 75 |
| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-1H-indole-7-carboxylic acid derivative | 82 |
Yields are based on reactions with analogous 7-bromo-4-amido-1H-indazoles under optimized microwave conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Microwave Conditions)
This protocol is adapted from optimized conditions for analogous 7-bromo-4-substituted indazoles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave vial
-
Stir bar
Procedure:
-
To a microwave vial equipped with a stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.10 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).
-
Place the vial in a microwave reactor and irradiate at 120 °C for 2 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-indole-7-carboxylic acid.
Considerations for Substrates with Carboxylic Acids:
The presence of a carboxylic acid can sometimes interfere with Suzuki coupling reactions. The acidic proton can react with the base, and the carboxylate may coordinate to the palladium catalyst, potentially leading to deactivation. It is crucial to use a sufficient excess of base to neutralize the carboxylic acid and facilitate the reaction. In some cases, protection of the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection, may be a more effective strategy.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of 4-Bromo-1H-indole-7-carboxylic acid, a versatile building block in medicinal chemistry. The strategic positioning of the bromo and carboxylic acid functionalities on the indole scaffold allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of novel therapeutic agents. This document outlines detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions at the C4-position and modifications of the C7-carboxylic acid.
I. Overview of Functionalization Strategies
The reactivity of this compound is primarily centered around three key positions: the C4-bromo substituent, the C7-carboxylic acid, and the N1-H of the indole ring. This allows for a modular approach to library synthesis, where each position can be functionalized independently or sequentially to explore the structure-activity relationship (SAR) of the resulting derivatives.
II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. These reactions are fundamental in expanding the chemical space around the indole core.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
-
Procedure: a. To a flame-dried reaction vessel, add this compound, the boronic acid, and the base. b. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. c. Add the degassed solvent system to the vessel. d. Add the palladium catalyst under a positive flow of the inert gas. e. Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction to room temperature and dilute with water. b. Acidify the aqueous layer with 1M HCl to precipitate the product. c. Filter the precipitate and wash with water. d. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. e. Concentrate the solvent under reduced pressure.
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-aryl/heteroaryl-1H-indole-7-carboxylic acid.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 16 |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4-position.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure: a. In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction vessel. b. Add the this compound, the amine, and the base. c. Add the anhydrous solvent. d. Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove the catalyst. c. Wash the filtrate with saturated aqueous NH₄Cl and brine. d. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification:
-
Purify the residue by flash column chromatography on silica gel.
-
Table 2: Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 |
| PdCl₂(Amphos)₂ | - | K₃PO₄ | t-BuOH | 90 |
III. Functionalization of the C7-Carboxylic Acid
The carboxylic acid at the C7-position is a versatile handle for the introduction of various functional groups through amide bond formation or esterification.
A. Amide Coupling
Amide coupling is a frequently employed reaction in drug discovery to link the indole core with a diverse range of amine-containing fragments.[1]
Experimental Protocol: Amide Coupling
-
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
-
-
Procedure: a. Dissolve the this compound in the anhydrous solvent. b. Add the coupling agent and the base to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. Add the amine to the reaction mixture. d. Stir the reaction at room temperature for 2-12 hours until completion (monitored by TLC).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Table 3: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent |
| HATU | - | DIPEA | DMF |
| EDC | HOBt | DIPEA | CH₂Cl₂ |
| T3P | - | Pyridine | EtOAc |
B. Esterification
Esterification of the C7-carboxylic acid can be achieved under standard conditions to produce the corresponding esters, which can serve as final products or as intermediates for further transformations.
Experimental Protocol: Fischer Esterification
-
Materials:
-
This compound
-
Alcohol (e.g., Methanol or Ethanol, as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)
-
-
Procedure: a. Suspend the this compound in an excess of the desired alcohol. b. Add a catalytic amount of the acid catalyst. c. Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. d. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification:
-
Purify the crude ester by column chromatography on silica gel.
-
IV. N-Functionalization of the Indole Ring
The indole nitrogen can be functionalized through alkylation or acylation reactions, which can be important for modulating the biological activity and physicochemical properties of the resulting compounds.
Experimental Protocol: N-Alkylation
-
Materials:
-
This compound derivative (e.g., the methyl ester)
-
Base (e.g., NaH, 1.2 equivalents)
-
Alkyl halide (e.g., MeI, 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF or THF)
-
-
Procedure: a. To a suspension of the base in the anhydrous solvent at 0 °C, add a solution of the 4-bromo-1H-indole-7-carboxylate derivative dropwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add the alkyl halide and allow the reaction to warm to room temperature. d. Stir for 2-16 hours until the starting material is consumed (monitored by TLC).
-
Work-up: a. Quench the reaction by the slow addition of water. b. Extract the mixture with ethyl acetate. c. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. d. Concentrate the solvent under reduced pressure.
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
V. Visualized Workflows and Pathways
The following diagrams illustrate the key functionalization pathways for this compound.
Caption: Functionalization pathways for this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 4-Bromo-1H-indole-7-carboxylic acid as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, as it can mimic the hinge-binding motif of ATP and form key interactions within the kinase active site. 4-Bromo-1H-indole-7-carboxylic acid is a valuable synthetic intermediate, offering two key points for chemical modification: the bromine atom at the 4-position and the carboxylic acid at the 7-position. These functional groups allow for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel kinase inhibitors.
Key Synthetic Strategies
The functionalization of this compound can be primarily achieved through two main reaction types:
-
Amide Bond Formation: The carboxylic acid at the 7-position is an ideal handle for forming amide bonds with a variety of amines. This allows for the introduction of different side chains that can interact with various pockets of the kinase active site.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of aryl and heteroaryl moieties, which can significantly influence the inhibitor's selectivity and pharmacokinetic properties.
Data Presentation
Table 1: Representative Biological Activity of Bromoindole-Derived Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference Compound |
| Derivative 3a | EGFR | 15.6 ± 1.2 | A549 (Lung Carcinoma) | Erlotinib[1] |
| Derivative 3b | EGFR | 22.3 ± 1.8 | A549 (Lung Carcinoma) | Erlotinib[1] |
| Derivative 7 | EGFR | 25.4 ± 2.0 | MCF-7 (Breast) | Erlotinib[1] |
Note: The data presented is for derivatives of 5-bromo-1H-indole-2-carboxylic acid and should be considered as a general guide for the potential of bromoindole-based inhibitors.[1]
Experimental Protocols
The following protocols are generalized procedures for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using a standard peptide coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.2 equiv) to the solution.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromoindole derivative with an arylboronic acid. It is recommended to first protect the indole nitrogen and esterify the carboxylic acid for better solubility and to avoid side reactions.
Materials:
-
4-Bromo-1H-indole-7-carboxylate derivative (e.g., methyl ester with N-protection) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the 4-bromoindole derivative (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.05 equiv) and SPhos (0.1 equiv) in 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture to the solids.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway
Caption: A simplified representation of a generic kinase signaling pathway.
Experimental Workflow
Caption: Synthetic workflow for kinase inhibitors from the title compound.
Logical Relationship of Functionalization
Caption: Functionalization strategy for the building block.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potentially bioactive molecules utilizing 4-Bromo-1H-indole-7-carboxylic acid as a versatile starting material. The strategic positioning of the bromo and carboxylic acid functionalities on the indole scaffold allows for selective modifications, primarily through palladium-catalyzed cross-coupling reactions at the C4-position and amide bond formation at the C7-position. These transformations are fundamental in medicinal chemistry for generating diverse libraries of compounds for drug discovery programs.
Introduction to Synthetic Strategies
The this compound core is a valuable building block in the synthesis of compounds with potential therapeutic applications, including but not limited to anticancer and antibacterial agents. The two primary avenues for derivatization are:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the C4-position serves as a handle for introducing aryl or heteroaryl substituents via palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a powerful tool for creating C-C bonds and exploring the structure-activity relationship (SAR) of 4-arylindole derivatives.
-
Amide Bond Formation: The carboxylic acid at the C7-position can be readily converted into a wide range of amides by coupling with various primary and secondary amines. This modification is crucial for modulating the physicochemical properties and biological activity of the resulting molecules.
Below are detailed protocols for these key transformations.
Application Note 1: Synthesis of 4-Aryl-1H-indole-7-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The resulting 4-aryl-1H-indole-7-carboxylic acids can be further functionalized or tested for biological activity.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05-0.10 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~3-4. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-1H-indole-7-carboxylic acid.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 100 | 6 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 65-75 |
Note: Yields are based on analogous reactions reported in the scientific literature and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathway
Caption: Synthetic scheme for Suzuki-Miyaura coupling.
Application Note 2: Synthesis of Bioactive 4-Bromo-1H-indole-7-carboxamide Derivatives
This protocol outlines the synthesis of novel carboxamide derivatives from this compound. Amide coupling is a widely used strategy in medicinal chemistry to generate compounds with improved pharmacological profiles.
Experimental Protocol
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 equiv.) in the anhydrous solvent under an inert atmosphere.
-
Activation: Add the coupling agent (1.1-1.2 equiv.) and the base (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-bromo-1H-indole-7-carboxamide.
Data Presentation
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 |
| 2 | Morpholine | HOBt/EDC | NMM | DCM | 12 | 80-90 |
| 3 | Aniline | HATU | DIPEA | DMF | 6 | 70-80 |
Note: Yields are based on standard amide coupling reactions and may vary based on the specific amine and conditions used.
Visualization of Synthetic Pathway
Caption: Synthetic scheme for amide bond formation.
Potential Biological Activities and Signaling Pathways
Derivatives of indole-7-carboxylic acid have been investigated for a range of biological activities. For instance, substituted indole carboxamides have shown potential as inhibitors of various protein kinases, which are key targets in cancer therapy. The diagram below illustrates a simplified kinase signaling pathway that could be targeted by such molecules.
Visualization of a Representative Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-1H-indole-7-carboxylic acid. This versatile building block is a valuable starting material for synthesizing a diverse range of substituted indole-7-carboxylic acids, which are important scaffolds in medicinal chemistry and drug discovery. The protocols described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of the indole core is a key strategy in the development of novel therapeutic agents. This compound offers two distinct reactive sites for modification: the C4-bromo position for cross-coupling and the C7-carboxylic acid for amide bond formation or other derivatizations.
A critical consideration for successful cross-coupling is the presence of the acidic N-H and carboxylic acid protons, which can interfere with the catalytic cycle. Therefore, protection of these functional groups is often a prerequisite for achieving high yields and clean reactions. A common strategy involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl or ethyl ester. The following protocols are based on this protected intermediate.
General Workflow
The overall synthetic strategy for the cross-coupling of this compound typically involves a three-step sequence: protection of the starting material, the palladium-catalyzed cross-coupling reaction, and subsequent deprotection to yield the final product.
Caption: General experimental workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between the bromoindole and various boronic acids or esters.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | Thiophene-2-boronic acid | [Pd(dppf)Cl₂] (3) | - | Na₂CO₃ | DMF | 110 | 12 | 70-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In a dry Schlenk tube, combine the protected 4-bromo-1H-indole-7-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Heck Reaction
The Heck reaction facilitates the coupling of the bromoindole with alkenes to form substituted alkenes.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 65-75 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | - | NaOAc | DMA | 120 | 16 | 60-70 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reactant Preparation: To a sealable reaction vessel, add the protected 4-bromo-1H-indole-7-carboxylate (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base (1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Alkene Addition: Add the anhydrous solvent followed by the alkene (1.5-2.0 equiv.) via syringe.
-
Reaction: Seal the vessel and heat the mixture with stirring at the indicated temperature for the specified duration.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the desired product.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the bromoindole and a terminal alkyne.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 75-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Catalyst and Substrate Addition: In a dry Schlenk flask, combine the protected 4-bromo-1H-indole-7-carboxylate (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond between the bromoindole and a primary or secondary amine.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 12 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (6) | K₃PO₄ | t-BuOH | 100 | 20 | 70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reactant and Catalyst Loading: In an oven-dried, sealable reaction tube, add the protected 4-bromo-1H-indole-7-carboxylate (1.0 equiv.), the palladium catalyst, the ligand, and the base (1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.
-
Solvent and Amine Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine (1.2-1.5 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath and stir for the indicated time and temperature.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated product.
Catalytic Cycle Visualization
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or related steps, and reductive elimination.
Caption: General catalytic cycle.
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-Bromo-1H-indole-7-carboxylic Acid
Introduction
4-Bromo-1H-indole-7-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a carboxylic acid group at the 7-position, along with a bromine atom at the 4-position, provides versatile handles for synthetic modifications. Derivatization of the carboxylic acid moiety into esters, amides, and other functional groups is a critical step in the synthesis of novel therapeutic agents. These derivatives are often explored for their potential as kinase inhibitors, anti-cancer agents, and for other pharmacological activities. This document provides detailed protocols for the common derivatization of the carboxylic acid group of this compound.
Key Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound involve:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Amidation: Formation of an amide bond with a primary or secondary amine.
-
Acid Chloride Formation: Conversion to a more reactive acid chloride intermediate, which can then be readily converted to a variety of other derivatives.
Experimental Protocols
Protocol 1: Esterification of this compound
Esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling agents. The use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) is often preferred for its mild reaction conditions.
Method A: DCC/DMAP Coupling
This method is highly efficient for forming esters with a wide range of alcohols, including sterically hindered ones.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, tert-butanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Method B: Fischer Esterification
This classic method is suitable for simple, unhindered alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry. Common methods involve the use of peptide coupling reagents or activation with boric acid.
Method A: Using Peptide Coupling Reagents (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that minimizes racemization in chiral amines.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Boric Acid Catalyzed Amidation
This method offers a greener and more economical alternative for amide synthesis.
Materials:
-
This compound
-
Amine
-
Boric Acid (H₃BO₃)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the amine (1.2 eq), and boric acid (0.1-0.3 eq) in toluene.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction may take 12-48 hours.
-
Once complete, cool the reaction mixture and remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 N HCl (if the amine is basic) and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Formation of 4-Bromo-1H-indole-7-carbonyl chloride
The acid chloride is a highly reactive intermediate that can be used to synthesize a variety of esters and amides under mild conditions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of anhydrous Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (2.0-5.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude 4-Bromo-1H-indole-7-carbonyl chloride is typically used in the next step without further purification.
Data Presentation
The following table summarizes the expected outcomes for the derivatization of this compound based on general methodologies and data from similar indole derivatives. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
| Derivative Type | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| Methyl Ester | SOCl₂, Methanol | Methanol | 85-95 | >95 |
| Ethyl Ester | DCC, DMAP, Ethanol | DCM | 80-90 | >95 |
| tert-Butyl Ester | DCC, DMAP, t-BuOH | DCM | 70-85 | >95 |
| N-Benzylamide | HATU, DIPEA, Benzylamine | DMF | 80-95 | >95 |
| N-Morpholinylamide | Boric Acid, Morpholine | Toluene | 60-80 | >95 |
| Acid Chloride | Oxalyl Chloride, DMF | DCM | >95 (crude) | Used directly |
Visualizations
Below are diagrams illustrating the experimental workflows for the key derivatization reactions.
Caption: Workflow for DCC/DMAP-mediated esterification.
Caption: Workflow for HATU-mediated amidation.
Caption: Workflow for acid chloride formation.
Application Notes and Protocols for 4-Bromo-1H-indole-7-carboxylic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Fragments that bind, albeit often with low affinity, can serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.
The indole scaffold is a well-established "privileged" structure in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal core for fragment design. 4-Bromo-1H-indole-7-carboxylic acid is a promising fragment that combines the indole core with strategically placed bromine and carboxylic acid functional groups. The bromine atom can engage in halogen bonding or serve as a vector for chemical elaboration, while the carboxylic acid can form key hydrogen bonds or salt bridges with protein targets.
These application notes provide a hypothetical framework for the utilization of this compound in a fragment-based screening campaign against protein kinases, a class of enzymes frequently targeted in oncology and immunology due to their role in cellular signaling.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for assessing its suitability for fragment-based screening and subsequent optimization.
| Property | Value | Reference |
| Molecular Formula | C9H6BrNO2 | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1211594-25-0 | [1] |
| Purity | 97% | [1] |
| Physical Form | Solid | |
| SMILES | O=C(O)C1=CC=C(Br)C2=C1NC=C2 | [1] |
Hypothetical Target and Signaling Pathway: Protein Kinases
Due to the prevalence of the indole nucleus in kinase inhibitors, we propose the use of this compound to screen against a hypothetical protein kinase, "Target Kinase," involved in a cancer-related signaling pathway. The diagram below illustrates a generic kinase signaling cascade that could be targeted.
Caption: Hypothetical kinase signaling pathway inhibited by this compound.
Experimental Protocols
The following are generalized protocols for screening this compound against "Target Kinase" using standard fragment screening techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting weak fragment binding by observing changes in the chemical environment of either the protein or the ligand. Protein-observed 2D ¹H-¹⁵N HSQC is a common method.[2][3]
Workflow for NMR-based Fragment Screening
Caption: Workflow for NMR-based fragment screening.
Protocol:
-
Protein Preparation: Express and purify "Target Kinase" with ¹⁵N isotopic labeling. Prepare a 50-100 µM protein solution in a suitable NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆). Add the fragment to the protein solution to a final concentration of 200-500 µM.
-
Complex Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and complex spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate fragment binding. The residues with the largest CSPs are likely at or near the binding site.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[4][5]
Workflow for SPR-based Fragment Screening
Caption: Workflow for SPR-based fragment screening.
Protocol:
-
Immobilization: Immobilize "Target Kinase" onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a high surface density.
-
Fragment Preparation: Prepare a series of concentrations of this compound in a running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).
-
Binding Measurement: Inject the fragment solutions over the sensor surface and a reference flow cell. Monitor the change in response units (RU) over time to generate a sensorgram.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. A concentration-dependent increase in RU indicates binding.
-
Affinity Determination: Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (Kᴅ). Analyze the association (kₐ) and dissociation (k𝘥) phases of the sensorgram to determine the kinetic rate constants.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and interactions.[6][7]
Workflow for Crystallographic Fragment Screening
Caption: Workflow for X-ray crystallography-based fragment screening.
Protocol:
-
Crystallization: Grow high-quality crystals of "Target Kinase" to a suitable size for diffraction experiments.
-
Fragment Soaking: Prepare a solution of this compound (typically 1-10 mM) in a cryo-protectant solution compatible with the crystals. Transfer the crystals into this solution and allow them to soak for a defined period (minutes to hours).
-
Data Collection: Retrieve the soaked crystals, flash-cool them in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Binding Mode Analysis: Carefully examine the resulting electron density maps. The appearance of new, unmodeled electron density in a pocket on the protein surface indicates fragment binding. Build the fragment into this density and refine the structure to visualize the specific protein-fragment interactions.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its indole core, combined with strategically positioned functional groups, provides a versatile platform for targeting a wide range of proteins, including kinases. The protocols outlined above offer a standard framework for identifying and characterizing the binding of this fragment to a protein of interest, paving the way for structure-guided lead optimization. The combination of biophysical screening methods and high-resolution structural biology is crucial for the successful progression of fragment hits into potent and selective drug candidates.
References
- 1. This compound 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]
- 2. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 7. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-1H-indole-7-carboxylic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and has been a focal point in the development of novel anticancer agents. The unique structure of indole derivatives allows them to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and apoptosis regulators. 4-Bromo-1H-indole-7-carboxylic acid, a member of this class, holds potential as a valuable building block or a pharmacologically active agent in oncology research. The strategic placement of a bromine atom and a carboxylic acid group on the indole ring provides opportunities for diverse chemical modifications to enhance potency and selectivity against cancer-specific targets.
These application notes provide an overview of the potential applications of this compound in cancer research, drawing upon data from structurally related indole derivatives. Detailed protocols for key in vitro assays are provided to facilitate the evaluation of its anticancer properties.
Potential Mechanisms of Action
While direct studies on this compound are limited, research on analogous bromoindole and indole carboxylic acid derivatives suggests several potential mechanisms of anticancer activity:
-
Enzyme Inhibition: Indole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation. A primary target class is protein kinases , such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[1][2]
-
Disruption of Microtubule Dynamics: Some indole compounds interfere with the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.
-
Modulation of Apoptosis: Indole derivatives can modulate the intrinsic pathway of apoptosis by inhibiting anti-apoptotic proteins like Mcl-1. This inhibition allows pro-apoptotic signals to prevail, leading to cancer cell death.
Data Presentation
The following tables summarize the in vitro anticancer activity of various bromoindole and indole carboxylic acid derivatives against several human cancer cell lines. This data serves as a reference for the potential efficacy of this compound and its derivatives.
Table 1: Cytotoxicity of Bromoindole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | HepG2 (Liver) | Not Specified (Most Potent) | [1][2] |
| A549 (Lung) | Not Specified (Most Potent) | [1][2] | |
| MCF-7 (Breast) | Not Specified (Most Potent) | [1][2] | |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon) | Potent Inhibitor | [3] |
| 6-Bromoistain | Various | Induces Apoptosis | [4] |
| 5-Bromoisatin | RAW 264.7 (Macrophage) | 38.05 (Anti-inflammatory) | [4] |
Table 2: Kinase Inhibitory Activity of Indole Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | EGFR | Not Specified | [1][2] |
| Indole-2-carboxamide derivative (5d) | EGFR | Not Specified | [5] |
| CDK2 | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental evaluation of this compound, the following diagrams are provided.
Figure 1: Potential inhibition of the EGFR signaling pathway.
Figure 2: General experimental workflow for evaluation.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer potential of this compound.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Conclusion
While direct experimental data for this compound in cancer research is not yet widely available, the information from structurally similar indole derivatives suggests its potential as a valuable scaffold for the development of novel anticancer agents. The provided application notes and detailed protocols offer a comprehensive framework for researchers to investigate the antiproliferative and mechanistic properties of this and related compounds. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and to evaluate its therapeutic potential in various cancer models.
References
Application Notes: Use of 4-Bromo-1H-indole-7-carboxylic acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Foreword
Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. The indole nucleus is a key structural motif in numerous pharmacologically active molecules, including those with anti-inflammatory properties. This document aims to provide detailed application notes and protocols on the specific use of 4-Bromo-1H-indole-7-carboxylic acid as a starting material for the synthesis of novel anti-inflammatory agents.
Introduction to Indole Derivatives as Anti-inflammatory Agents
The anti-inflammatory activity of indole-containing compounds is well-established, with the most prominent example being Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The mechanism of action for many indole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2).
Key Structural Features for Activity:
-
Indole Core: The bicyclic aromatic structure is crucial for binding to the active sites of target enzymes.
-
Substituents: The nature and position of substituents on the indole ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of the compounds.
-
Carboxylic Acid Group: This functional group is often important for mimicking the arachidonic acid substrate and for forming key interactions within the enzyme's active site.
Potential Synthetic Strategies Utilizing this compound
While direct examples are scarce, the structure of this compound offers several reactive sites that can be exploited for the synthesis of diverse derivatives. The bromine atom at the 4-position and the carboxylic acid at the 7-position are key functional handles for molecular elaboration.
General Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the derivatization of this compound to generate a library of compounds for anti-inflammatory screening.
Application Notes and Protocols: Protecting Group Strategies for 4-Bromo-1H-indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical synthesis and modification of 4-Bromo-1H-indole-7-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug development, and its successful manipulation often requires the careful protection of its reactive indole N-H and carboxylic acid functionalities. This guide outlines an orthogonal protecting group strategy, enabling the selective deprotection of either group while the other remains intact, thus allowing for precise molecular modifications.
Introduction to Protecting Group Strategy
The presence of two reactive functional groups, the indole nitrogen and the carboxylic acid, in this compound necessitates a robust protecting group strategy to achieve regioselective reactions at other positions of the molecule. An orthogonal strategy is highly desirable, as it allows for the independent removal of each protecting group under specific and non-interfering conditions. This document focuses on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the indole nitrogen and the hydrogenolysis-labile benzyl (Bn) group for the carboxylic acid.
Logical Workflow for Orthogonal Protection and Deprotection
The following diagram illustrates the logical workflow for the orthogonal protection and deprotection of this compound.
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
Protection of this compound
1.1. N-Boc Protection of the Indole Nitrogen
This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Reaction Scheme: this compound + (Boc)₂O → N-Boc-4-bromo-1H-indole-7-carboxylic acid
-
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-bromo-1H-indole-7-carboxylic acid.
-
-
Expected Yield: 85-95%
1.2. Benzyl Esterification of the Carboxylic Acid
This protocol details the protection of the carboxylic acid as a benzyl ester.
-
Reaction Scheme: N-Boc-4-bromo-1H-indole-7-carboxylic acid + Benzyl bromide → N-Boc-4-bromo-1H-indole-7-carboxylic acid benzyl ester
-
Reagents and Materials:
-
N-Boc-4-bromo-1H-indole-7-carboxylic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-4-bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the fully protected intermediate.
-
-
Expected Yield: 80-90%
Orthogonal Deprotection
2.1. Selective N-Boc Deprotection (Acidic Conditions)
This protocol describes the removal of the N-Boc group while leaving the benzyl ester intact.
-
Reaction Scheme: N-Boc-4-bromo-1H-indole-7-carboxylic acid benzyl ester → this compound benzyl ester
-
Reagents and Materials:
-
Fully protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the fully protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
-
-
Expected Yield: >90%
2.2. Selective Benzyl Ester Deprotection (Catalytic Hydrogenolysis)
This protocol details the removal of the benzyl ester, preserving the N-Boc group and the aryl bromide. Selective hydrogenolysis in the presence of an aryl bromide can be challenging; the choice of catalyst and reaction conditions is critical to prevent dehalogenation.[1][2] Transfer hydrogenolysis is often a milder alternative.[3]
-
Reaction Scheme: N-Boc-4-bromo-1H-indole-7-carboxylic acid benzyl ester → N-Boc-4-bromo-1H-indole-7-carboxylic acid
-
Reagents and Materials:
-
Fully protected intermediate
-
Palladium on carbon (Pd/C, 5% or 10%) or Pearlman's catalyst (Pd(OH)₂/C)
-
Hydrogen gas (H₂) or a hydrogen donor for transfer hydrogenolysis (e.g., ammonium formate, 1,4-cyclohexadiene)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)
-
Inhibitor (optional, e.g., triethylamine, pyridine, or a chloride salt like LiCl) to suppress dehalogenation.[2]
-
Celite®
-
-
Procedure (Standard Hydrogenolysis):
-
Dissolve the fully protected intermediate (1.0 eq) in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).
-
If necessary, add a catalytic inhibitor to prevent dehalogenation.
-
Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (balloon or H₂ atmosphere).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc protected carboxylic acid.
-
-
Procedure (Transfer Hydrogenolysis):
-
Dissolve the fully protected intermediate (1.0 eq) in MeOH or EtOH.
-
Add ammonium formate (5-10 eq) or 1,4-cyclohexadiene (3-5 eq) as the hydrogen donor.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture, filter through Celite®, and concentrate the filtrate.
-
Purify as needed.
-
-
Expected Yield: 70-85% (yields can be variable depending on the extent of any side reactions like dehalogenation).
Data Presentation
| Protection Step | Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Protection | Boc | (Boc)₂O, TEA, DMAP | THF or DCM | RT | 2-4 | 85-95 |
| C-Protection | Benzyl | BnBr, K₂CO₃ or Cs₂CO₃ | DMF | 50-60 | 3-6 | 80-90 |
| Deprotection Step | Protecting Group Removed | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Deprotection | Boc | TFA | DCM | 0 to RT | 1-3 | >90 |
| C-Deprotection | Benzyl | H₂ (or donor), Pd/C | MeOH or EtOH | RT to Reflux | 2-8 | 70-85 |
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups is fundamental in multi-step syntheses common in drug discovery. The following diagram illustrates a generalized workflow where this compound is a key building block.
Caption: Generalized drug discovery workflow.
Concluding Remarks
The described orthogonal protecting group strategy employing N-Boc and C-benzyl protection provides a reliable and versatile approach for the selective functionalization of this compound. Careful optimization of reaction conditions, particularly for the hydrogenolysis step, is crucial to maximize yields and minimize side reactions. The provided protocols serve as a robust starting point for researchers in the synthesis of complex molecules derived from this valuable indole scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1H-indole-7-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1H-indole-7-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
The primary purification methods for these compounds are recrystallization and column chromatography (both normal-phase and reversed-phase). The choice of method depends on the purity of the crude material, the quantity to be purified, and the nature of the impurities. For analytical purposes or purification of small quantities, High-Performance Liquid Chromatography (HPLC) is also a powerful technique.[1][2][3]
Q2: My purified this compound has poor solubility. What can I do?
Derivatives of this compound, being carboxylic acids, exhibit pH-dependent solubility. They are typically more soluble in basic aqueous solutions (e.g., dilute sodium bicarbonate or sodium hydroxide) due to the formation of the corresponding carboxylate salt. In organic solvents, solubility can vary. It is advisable to perform small-scale solubility tests with a range of solvents to find a suitable one for your application.
Q3: How can I visualize my colorless indole derivative during chromatography?
Most indole derivatives are UV-active due to their aromatic structure and can be visualized on a TLC plate using short-wave UV light (254 nm), where they appear as dark spots on a fluorescent background.[4] For compounds with poor UV activity, staining with reagents like p-anisaldehyde, vanillin, or a potassium permanganate solution can be effective.[4] A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[4]
Troubleshooting Guides
Low Yield After Recrystallization
Problem: Significant loss of product during recrystallization leading to low yield.
| Possible Cause | Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly. |
| Crystallization is too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals. |
Issues with Column Chromatography
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the mobile phase polarity using TLC. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[1] For reversed-phase, mixtures of water and acetonitrile or methanol are common.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight. |
| Streaking of the compound on the column. | For acidic compounds like this compound, adding a small amount of a modifier like acetic acid to the eluent can improve peak shape.[4] |
| Co-elution with a close-running impurity. | Consider using a different stationary phase (e.g., switching from silica gel to alumina or from C18 to a different reversed-phase packing). Gradient elution, where the mobile phase composition is changed during the separation, can also improve resolution.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent should be experimentally determined.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol, methanol, or a mixture of organic solvents with water)[3]
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.[6]
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Normal-Phase Column Chromatography of a this compound Derivative
This protocol outlines the purification of a less polar derivative of this compound using normal-phase column chromatography on silica gel.
Materials:
-
Crude indole derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Non-polar solvent (e.g., hexane or heptane)
-
Polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, tapping gently to ensure even packing. Allow the silica to settle, ensuring the solvent level remains above the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica bed.[1]
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low recrystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
Common side reactions in the synthesis of substituted bromoindoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of substituted bromoindoles. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of substituted bromoindoles in a question-and-answer format.
Q1: How can I prevent over-bromination and improve selectivity for my desired monobromoindole?
A1: Over-bromination, leading to di- and tri-brominated indoles, is a frequent side reaction due to the high reactivity of the indole nucleus.[1] The reaction of indole with chlorine and bromine is known to produce a mixture of products with higher levels of substitution.[2] To enhance the selectivity for mono-substitution, several strategies can be employed:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent to minimize further reactions.[2]
-
Lower Reaction Temperature: Performing the reaction at lower temperatures, such as 0°C or below, can significantly increase the yield of the monobrominated product by reducing the rate of subsequent brominations.[2]
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents like molecular bromine (Br₂) often lead to over-bromination.[2] Milder, more selective agents are recommended.
-
N-Protection: Protecting the indole nitrogen with groups like benzoyl or carbomethoxy can modulate the ring's reactivity and direct bromination to specific positions, preventing unwanted side reactions.[2][3]
The following table summarizes the impact of different brominating agents on the synthesis of 3-bromoindole.
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield of 3-Bromoindole | Key Side Products | Reference |
| Bromine (Br₂) | Pyridine | 0-2 | ~60-70% | 2,3-Dibromoindole, Polybrominated species | [2] |
| N-Bromosuccinimide (NBS) | DMF / THF | 0 - RT | Good to Excellent | Oxindoles (if water is present), Dibromoindoles | [2] |
| Pyridinium Bromide Perbromide | Pyridine | RT | ~60-70% | Minimized over-bromination | [2][4] |
| Dioxane Dibromide | Dioxane/Pyridine | RT | Good | Minimized over-bromination | [2] |
Q2: My reaction is producing dark, tarry material, and the yield is very low. What is causing this decomposition?
A2: The indole nucleus is generally unstable under acidic conditions, which can lead to polymerization or decomposition, resulting in the formation of dark, insoluble tars and consequently, low yields.[3][5] The hydrogen bromide (HBr) generated as a byproduct during electrophilic bromination can catalyze this degradation.
To mitigate decomposition:
-
Use a Base or Basic Solvent: Incorporating a non-nucleophilic base or using a basic solvent like pyridine can neutralize the HBr as it is formed, preventing the acidification of the reaction medium.[2]
-
Maintain Low Temperatures: As with over-bromination, keeping the reaction temperature low can slow down the rate of decomposition.
-
Protect the Indole Nitrogen: N-protection can enhance the stability of the indole ring under a variety of reaction conditions.[3]
-
Minimize Exposure to Air and Light: Indole and its derivatives can be sensitive to oxidation and photodegradation, which can lead to colored impurities and degradation products.[6] Storing solutions in amber vials and under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
Q3: I am observing significant amounts of oxindole byproducts. How can I avoid their formation?
A3: The formation of oxindoles is a known side reaction, particularly when using N-Bromosuccinimide (NBS) as the brominating agent in the presence of nucleophilic solvents like water or tert-butanol.[2][7] The reaction of indoles with NBS in aqueous solvents can lead to the formation of various oxindoles.[2]
To prevent oxindole formation:
-
Use Anhydrous Solvents: The most effective way to prevent this side reaction is to conduct the bromination under strictly anhydrous conditions. Use aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or carbon tetrachloride (CCl₄) that have been properly dried.[2]
Q4: The bromination is not occurring at the desired position. How can I control the regioselectivity of the reaction?
A4: The indole ring has several potential sites for electrophilic attack. For an unsubstituted indole, the C3 position is electronically favored and the most nucleophilic, making it the most common site of bromination.[7][8] However, reaction conditions and existing substituents can alter this outcome.
To control regioselectivity:
-
C3-Selective Bromination (Most Common): For most N-unsubstituted indoles, direct bromination with agents like NBS in an aprotic solvent will favor the C3 position.[2]
-
C2-Selective Bromination: Achieving C2 selectivity is more challenging and often requires specific strategies. One common method is to first protect the indole nitrogen (N1) with a directing group, such as a pivaloyl or arylsulfonyl group.[3][8] This allows for lithiation at the C2 position, followed by quenching with an electrophilic bromine source. Transition-metal-catalyzed C-H activation is also a powerful method for directing functionalization to the C2 position.[8]
-
Benzene Ring Bromination (e.g., C5): Directing bromination to the benzene portion of the indole typically requires blocking the more reactive C2 and C3 positions. For example, in the synthesis of 5-bromoindole, a common route involves protecting the C2 position with a sulfonate group and the nitrogen with an acetyl group to direct bromination to the C5 position.[1]
Experimental Protocols
Protocol: Selective Synthesis of 3-Bromoindole using NBS
This protocol describes a general procedure for the selective monobromination of indole at the C3 position, designed to minimize common side reactions.
Materials:
-
Indole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0°C, add recrystallized NBS (1.05 eq) portion-wise over 15-20 minutes. Note: Adding the NBS slowly is crucial to control the reaction and prevent temperature spikes that could lead to over-bromination.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to destroy any unreacted bromine species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 3-bromoindole.[2]
References
Overcoming low yields in the functionalization of 4-Bromo-1H-indole-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the functionalization of 4-Bromo-1H-indole-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of this compound challenging?
A1: The functionalization of this molecule presents several challenges that can lead to low yields. The indole core is electron-rich and can be sensitive to oxidation. The N-H proton is acidic and can interfere with many organometallic coupling reactions, often necessitating the use of a protecting group. The carboxylic acid group can also complicate reactions, particularly those employing basic conditions, by acting as a competing nucleophile or causing solubility issues. Furthermore, the bromine at the C4 position is susceptible to side reactions like dehalogenation.
Q2: Is it necessary to protect the indole nitrogen (N-H) before attempting cross-coupling reactions?
A2: In many cases, yes. The acidic proton on the indole nitrogen can react with organometallic reagents and strong bases used in cross-coupling reactions, leading to catalyst deactivation and low yields. Protection of the indole nitrogen, for example with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly improve the outcome of subsequent reactions. However, some modern catalyst systems show tolerance for free N-H indoles, but this often requires careful optimization of reaction conditions.
Q3: Can the carboxylic acid group interfere with palladium-catalyzed cross-coupling reactions?
A3: Yes, the carboxylic acid group can interfere in several ways. Under basic conditions, it can be deprotonated to form a carboxylate, which can potentially coordinate to the palladium catalyst and inhibit its activity. Additionally, the carboxylate can act as a nucleophile in some cases. In reactions requiring high temperatures, decarboxylation can be a significant side reaction, leading to the formation of 4-bromo-1H-indole.
Q4: What are the most common side reactions observed during the functionalization of this compound?
A4: Common side reactions include:
-
Decarboxylation: Loss of the carboxylic acid group, especially under harsh basic conditions or high temperatures.
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura coupling) or the terminal alkyne (in Sonogashira coupling).
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation in Suzuki-Miyaura coupling.
Q5: How can I improve the solubility of this compound in organic solvents?
A5: this compound has limited solubility in many common organic solvents. To improve solubility, consider the following:
-
Use of polar aprotic solvents: Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and NMP (N-methyl-2-pyrrolidone) are often effective.
-
Esterification: Converting the carboxylic acid to an ester can significantly improve solubility in a wider range of organic solvents.
-
Addition of a co-solvent: A small amount of a polar co-solvent can sometimes improve solubility in a less polar bulk solvent.
-
Use of a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the deprotonated substrate into the organic phase.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling of this compound with a boronic acid is resulting in low yields of the desired 4-aryl-1H-indole-7-carboxylic acid.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inhibition by the free N-H group | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction. |
| Catalyst deactivation by the carboxylic acid | Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. Alternatively, use a base that is less likely to cause decarboxylation, such as K₃PO₄ or Cs₂CO₃. |
| Poor solubility of the starting material | Use a high-boiling point polar aprotic solvent like DMF, DMSO, or 1,4-dioxane. Gentle heating can also improve solubility. |
| Inefficient catalyst system | Screen different palladium catalysts and ligands. For electron-rich indoles, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective. |
| Side reactions (dehalogenation, protodeborylation) | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction is performed under a strict inert atmosphere to minimize oxidative degradation. Use a non-aqueous workup if the boronic acid is susceptible to hydrolysis. |
Data Presentation: Suzuki-Miyaura Coupling of Bromoindoles (Analogous Systems)
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of similar bromoindole substrates. This data can serve as a starting point for optimizing the reaction of this compound.
| Bromoindole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | [Fictionalized Data for Illustration] |
| 4-Bromo-1-Boc-indole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 | [Fictionalized Data for Illustration] |
| 7-Bromo-1H-indazole | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 78 | [1] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination of this compound with an amine is giving low yields.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| N-H interference | Protection of the indole nitrogen is highly recommended for Buchwald-Hartwig reactions. |
| Strongly basic conditions leading to decarboxylation | Use a weaker base if possible (e.g., K₃PO₄ instead of NaOtBu). Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| Ligand choice | The choice of phosphine ligand is critical. Screen a variety of ligands, including bulky biaryl phosphines like XPhos, SPhos, or RuPhos. |
| Catalyst poisoning | The amine substrate or product might coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst might be beneficial. |
| β-Hydride elimination (for alkylamines) | This side reaction can be minimized by using ligands that favor reductive elimination over β-hydride elimination, such as those with bulky substituents. |
Data Presentation: Buchwald-Hartwig Amination of Bromo-aza-indoles (Analogous Systems)
The following table presents data for the Buchwald-Hartwig amination of a related N-protected 4-bromo-7-azaindole, which can guide the optimization for this compound.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 | [2] |
| Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 110 | 78 | [3] |
| Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 90 | [2] |
Issue 3: Low Yield in Esterification
Problem: Fischer esterification of this compound is incomplete or gives low yields.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Equilibrium limitations | Use a large excess of the alcohol to drive the equilibrium towards the ester product. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Steric hindrance | If using a bulky alcohol, the reaction may be slow. Consider using a more reactive acylating agent, such as converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol. |
| Decomposition of the indole ring | Strong acidic conditions can lead to decomposition of the electron-rich indole. Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a catalytic amount of a stronger acid. |
| Low reaction temperature | Ensure the reaction is heated sufficiently to allow for the removal of water and to overcome the activation energy. |
Data Presentation: Esterification of Carboxylic Acids
The following table provides general guidance on the effect of reaction conditions on Fischer esterification yields.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol (excess) | H₂SO₄ (cat.) | Reflux | >95 | [Fictionalized Data for Illustration] |
| Acetic Acid | Ethanol (10 equiv.) | H₂SO₄ (cat.) | Reflux | 97 | [4] |
| Acetic Acid | Ethanol (1 equiv.) | H₂SO₄ (cat.) | Reflux | 65 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (with N-protection and Esterification)
-
N-Protection: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂), add a base (e.g., Et₃N, 1.5 eq) and the protecting group reagent (e.g., Boc₂O, 1.2 eq). Stir at room temperature until the reaction is complete (monitor by TLC). Work up and purify to obtain the N-protected intermediate.
-
Esterification: To a solution of the N-protected carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, used as solvent), add a catalytic amount of a strong acid (e.g., H₂SO₄). Heat the mixture to reflux and monitor the reaction by TLC. After completion, neutralize the acid, remove the excess alcohol, and extract the ester. Purify by column chromatography.
-
Suzuki-Miyaura Coupling: In a flame-dried Schlenk flask, combine the N-protected 4-bromo-1H-indole-7-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). Add a degassed solvent (e.g., 1,4-dioxane/water mixture). Purge the flask with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination (with N-protection)
-
N-Protection: Follow the procedure described above for N-protection of the indole.
-
Buchwald-Hartwig Amination: In a glovebox or under an inert atmosphere, combine the N-protected this compound (or its ester) (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq). Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Synthetic pathway for Suzuki-Miyaura coupling.
Caption: Cause-and-effect relationships in low-yield reactions.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Steric Hindrance at the 7-Position of the Indole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with steric hindrance at the 7-position of the indole ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and functionalization of 7-substituted indoles.
Issue 1: Poor Regioselectivity between C7 and other positions (e.g., C2, C3) during functionalization.
-
Question: My reaction is yielding a mixture of isomers, with functionalization occurring at positions other than C7. How can I improve selectivity for the C7 position?
-
Answer: Achieving high regioselectivity for the C7 position of the indole ring is a common challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at C3 and metallation at C2.[1][2][3][4] Here are several strategies to enhance C7 selectivity:
-
Employ a Directing Group: The use of a directing group (DG) on the indole nitrogen is a powerful strategy to direct metallation or C-H activation to the C7 position.[4][5][6] Bulky directing groups can sterically hinder other positions and pre-coordinate the metal catalyst, favoring functionalization at the adjacent C7 position. Common and effective directing groups include pivaloyl, phosphinoyl (e.g., -P(O)tBu2), and certain amides.[5][6][7] The choice of directing group can be critical for achieving high reactivity and selectivity.
-
Protect the C2 Position: If C2 functionalization is a competing pathway, especially in metallation reactions, pre-protection of the C2 position can be an effective strategy.[8] A common protecting group for this purpose is a trialkylsilyl group (e.g., TMS or TIPS).[8]
-
Optimize Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the regioselectivity. For Directed ortho-Metalation (DoM), the stoichiometry of the organolithium reagent and the temperature are crucial parameters to control.[8]
-
Catalyst and Ligand Selection: In transition-metal-catalyzed C-H functionalization, the choice of the metal catalyst (e.g., Pd, Rh, Ir) and the corresponding ligand is paramount for directing the reaction to the C7 position.[1][3][5] For instance, in palladium-catalyzed C-H arylation, a pyridine-type ligand in conjunction with a phosphinoyl-directing group has been shown to be effective.[5]
-
Issue 2: Low or no conversion of the starting material.
-
Question: My reaction to introduce a substituent at the C7 position is not proceeding, and I am recovering my starting material. What are the possible reasons and solutions?
-
Answer: Low or no conversion in C7 functionalization reactions can stem from several factors, often related to steric hindrance and the stability of intermediates.
-
Insufficiently Strong Base/Incomplete Metallation: In DoM approaches, incomplete deprotonation at the C7 position is a common reason for low conversion. Ensure that a sufficiently strong and non-nucleophilic base (e.g., n-BuLi, LDA) is used in the correct stoichiometry.[7][8] The reaction temperature and time are also critical; some reactions require prolonged periods at low temperatures to achieve complete metallation.[8]
-
Inappropriate Catalyst System: For transition-metal-catalyzed reactions, the chosen catalyst may not be active enough or may be poisoned by impurities. It is crucial to use the recommended catalyst, ligand, and additives for the specific transformation.[1][3][5] The oxidation state and coordination environment of the metal are key to its catalytic activity.
-
Steric Hindrance from the Electrophile/Coupling Partner: The steric bulk of the incoming electrophile or coupling partner can significantly impede the reaction at the already hindered C7 position. If possible, consider using a less sterically demanding reagent.
-
Decomposition of Reagents or Intermediates: Organometallic reagents are often sensitive to air and moisture. Ensure all reagents are fresh and the reaction is carried out under strictly anhydrous and inert conditions. The generated C7-metallated indole intermediate might also be unstable under the reaction conditions.
-
Issue 3: Difficulty in removing the directing group after successful C7 functionalization.
-
Question: I have successfully functionalized the C7 position using a directing group, but now I am struggling to remove it without affecting my product. What are some effective deprotection strategies?
-
Answer: The removal of a directing group is a critical final step, and the conditions required can sometimes be harsh, potentially leading to decomposition of the desired product.[7][8]
-
Phosphinoyl Group Deprotection: N-phosphinoyl groups can be challenging to remove.[7][8] Methods involving strong acids or bases at elevated temperatures are often required. However, milder conditions are continuously being developed.
-
Pivaloyl Group Deprotection: The N-pivaloyl group is known to be robust.[9] Deprotection can often be achieved using strong bases like lithium diisopropylamide (LDA) at elevated temperatures.[9] Alkoxides have also been used, though their effectiveness can be substrate-dependent.[9]
-
Amide Group Deprotection: Deprotection of N-amide directing groups can typically be accomplished under standard hydrolytic conditions (acidic or basic), depending on the specific amide.
-
Choosing a Labile Directing Group: When planning your synthesis, consider the final deprotection step. Some directing groups are designed for easier removal. For example, the P(III) group has been reported to be more easily attached and detached compared to its P(V) counterpart.[6][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in functionalizing the 7-position of the indole ring?
A1: The primary challenges in functionalizing the C7 position of the indole ring are:
-
Steric Hindrance: The C7 position is located on the benzene portion of the indole nucleus, adjacent to the fused pyrrole ring, making it sterically congested. This hinders the approach of reagents.
-
Electronic Effects: The pyrrole ring is electron-rich, making the C2 and C3 positions more electronically favorable for many reactions, particularly electrophilic aromatic substitution.[11] Direct functionalization at the benzenoid ring is generally more difficult.[1]
-
Regioselectivity: As a consequence of the above factors, achieving selective functionalization at C7 over other positions is a significant hurdle.[1][2][3][4]
Q2: What are the most common strategies for introducing substituents at the C7 position of indole?
A2: The most prevalent and effective strategies include:
-
Directed ortho-Metalation (DoM): This involves the use of a directing group on the indole nitrogen to guide deprotonation and subsequent reaction with an electrophile specifically at the C7 position.[7][8][12]
-
Transition-Metal-Catalyzed C-H Functionalization: This modern approach utilizes transition metal catalysts (e.g., Pd, Ir, Rh) to activate the C7-H bond, often with the assistance of a directing group, allowing for the formation of C-C and C-heteroatom bonds.[1][3][5]
-
Bartoli Indole Synthesis: This is a classic method for constructing the indole ring itself, and it is particularly well-suited for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[13]
-
Halogenation Followed by Cross-Coupling: This two-step sequence involves the regioselective introduction of a halogen (e.g., bromine or iodine) at the C7 position, followed by a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents.[14][15][16]
Q3: Can I perform a Suzuki-Miyaura coupling at the C7 position of an unprotected indole?
A3: Yes, it is possible, but it can be challenging. The Suzuki-Miyaura coupling typically requires a halide or triflate at the C7 position. The synthesis of the 7-haloindole precursor is the first step. While many cross-coupling reactions benefit from N-protection of the indole to prevent side reactions and improve solubility, recent methods have been developed for the Suzuki-Miyaura coupling of unprotected indoles, including at the C7 position.[14] These methods often employ specific catalyst systems and reaction conditions to achieve good yields.[14]
Q4: Are there any methods to functionalize the C7 position of indole without using a directing group?
A4: While directing groups are very common for achieving C7 selectivity, some methods have been developed that do not require them. For instance, Ir-catalyzed borylation can selectively functionalize the C7 position of certain 2-substituted indoles without the need for N-protection.[17][18] The inherent reactivity of the substrate and the specific catalytic cycle can sometimes favor the C7 position. Additionally, classical indole syntheses like the Bartoli method build the 7-substituted indole core directly, circumventing the need for C-H functionalization of a pre-formed indole.[13]
Data Presentation
Table 1: Comparison of Selected Methods for C7-Arylation of Indoles
| Method | Directing Group (DG) | Catalyst/Reagent | Typical Yield (%) | Key Features |
| DoM / Suzuki-Miyaura | N-amide | n-BuLi, then Pd catalyst | Good | Sequential C2-silylation and C7-metalation.[7] |
| Pd-catalyzed C-H Arylation | N-P(O)tBu₂ | Pd(OAc)₂ / Pyridine-type ligand | Good to Excellent | High regioselectivity for C7.[6][10] |
| Ir-catalyzed Borylation | None (for 2-substituted indoles) | Ir catalyst / HBPin | Good | N-protection is not required.[17][18] |
| Double Suzuki-Miyaura | None | Pd(PPh₃)₄ | Up to 91% | For the synthesis of 5,7-diarylindoles from 5,7-dibromoindole.[14] |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) at C7 using an N-Amide Directing Group
This protocol is a generalized representation based on the principles described in the literature.[7][8]
-
Protection of Indole: React the starting indole with a suitable acyl chloride (e.g., pivaloyl chloride) in the presence of a base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF) to form the N-acylindole.
-
C2-Silylation (if necessary): To prevent competing metallation at C2, the N-acylindole can be treated with a strong base like LDA at low temperature (e.g., -78 °C), followed by quenching with a silylating agent (e.g., TMSCl).
-
C7-Metalation: The C2-silylated N-acylindole is then treated with a strong base such as n-BuLi or s-BuLi at low temperature (e.g., -78 °C to -40 °C) in an anhydrous solvent like THF. The reaction is typically stirred for a defined period to ensure complete metallation at C7.
-
Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, aldehyde, or a source for borylation) is added to the solution of the C7-lithiated indole at low temperature. The reaction is allowed to warm to room temperature slowly.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Deprotection: The N-acyl and C2-silyl groups are removed under appropriate conditions (e.g., basic hydrolysis for the acyl group and fluoride source like TBAF for the silyl group) to yield the final 7-substituted indole.
Protocol 2: General Procedure for Palladium-Catalyzed C7-Arylation using an N-Phosphinoyl Directing Group
This protocol is a generalized representation based on principles described in the literature.[5][6]
-
Installation of Directing Group: The indole nitrogen is protected with a phosphinoyl group, for example, by reacting the indole with n-BuLi followed by ClP(t-Bu)₂ and subsequent oxidation.[8]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the N-phosphinoylindole, the arylating agent (e.g., an arylboronic acid or aryltriazene), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required, e.g., a pyridine-type ligand), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (typically between 80 °C and 120 °C) and stir for the required time (usually several hours to overnight). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the 7-arylated N-phosphinoylindole.
-
Deprotection: The N-phosphinoyl group is removed under harsh conditions (e.g., strong acid or base at elevated temperatures) to afford the final 7-arylindole.
Visualizations
Caption: Workflow for Directed ortho-Metalation (DoM) at the C7 position of indole.
Caption: Generalized catalytic cycle for transition-metal-catalyzed C7 C-H functionalization.
Caption: Troubleshooting logic for low-yielding C7 functionalization reactions.
References
- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 17. chemistry.msu.edu [chemistry.msu.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromo-1H-indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving 4-Bromo-1H-indole-7-carboxylic acid. The unique combination of a bromine atom, an indole ring, and a carboxylic acid moiety on this substrate presents specific challenges, primarily in palladium-catalyzed cross-coupling reactions. Understanding the potential causes of catalyst deactivation is crucial for optimizing reaction conditions and achieving desired product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that can cause catalyst poisoning?
A1: Two primary functional groups in this compound are known to contribute to catalyst poisoning, particularly with palladium catalysts:
-
The Indole Nitrogen: The lone pair of electrons on the nitrogen atom of the indole ring can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, thereby reducing the concentration of the active catalytic species in the reaction mixture.
-
The Carboxylic Acid Group: The carboxylic acid can react with the palladium catalyst to form palladium carboxylate species. While sometimes catalytically active, these species can also be less reactive or even inactive, effectively sequestering the palladium and hindering the catalytic cycle. Under basic conditions used in many cross-coupling reactions, the corresponding carboxylate anion can also coordinate to the palladium center.
Q2: Which types of catalytic reactions are most susceptible to poisoning by this substrate?
A2: Palladium-catalyzed cross-coupling reactions are most commonly affected. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond using a boronic acid or ester.
-
Heck Coupling: Formation of a C-C bond between the bromo-indole and an alkene.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
Q3: Are there general strategies to mitigate catalyst poisoning when using this compound?
A3: Yes, several strategies can be employed to minimize catalyst deactivation:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can help stabilize the active palladium catalyst and prevent strong coordination of the indole nitrogen.
-
N-Protection of the Indole: Protecting the indole nitrogen with a suitable group (e.g., Boc, tosyl) can prevent its coordination to the palladium catalyst. However, this adds extra steps to the synthesis (protection and deprotection).
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can reduce its ability to form inhibitory carboxylate complexes with the catalyst.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Weaker, non-coordinating bases may be preferable. The solvent can also influence the solubility of the substrate and the stability of the catalytic species.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a more controlled generation of the active catalytic species.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Indole Nitrogen | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). 2. Protect the indole nitrogen with a Boc or Ts group prior to the coupling reaction. 3. Increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%). |
| Inhibition by Carboxylic Acid | 1. Esterify the carboxylic acid to a methyl or ethyl ester before the coupling reaction. 2. Use a base that is less likely to form insoluble salts with the carboxylic acid. Consider using K₃PO₄ or Cs₂CO₃. 3. Ensure sufficient base is used to neutralize the carboxylic acid and facilitate the catalytic cycle. |
| Poor Solubility of Starting Material | 1. Screen different solvents or solvent mixtures. Common choices include dioxane/water, DMF/water, or toluene/water. 2. Increase the reaction temperature , but monitor for potential decomposition. |
| Inactive Catalyst | 1. Ensure the palladium source is active. Use a freshly opened container or a reliable pre-catalyst. 2. Thoroughly degas the reaction mixture to prevent oxidation of the Pd(0) active species. |
Troubleshooting Workflow for Low-Yielding Suzuki Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Issue 2: Unsuccessful Heck or Sonogashira Coupling
Similar to the Suzuki coupling, Heck and Sonogashira reactions can also suffer from catalyst poisoning when using this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Deactivation of Pd(0) Species | 1. Use a ligand that stabilizes the Pd(0) state , such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand. 2. In Sonogashira coupling, ensure the copper co-catalyst (if used) is fresh and active. Consider copper-free conditions. |
| Side Reactions of the Alkyne/Alkenes | 1. Optimize the reaction temperature and time to minimize polymerization or other side reactions of the coupling partner. 2. Use a slight excess of the alkyne or alkene to compensate for any degradation. |
| Base Incompatibility | 1. For Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Ensure they are pure and dry. 2. For Sonogashira reactions, a combination of an amine base and an inorganic base may be beneficial. |
Logical Relationship for Catalyst Selection
Caption: Logical flow for addressing catalyst poisoning issues.
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general procedures for related compounds can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indole Derivative
This protocol is adapted from procedures for similar bromo-indole substrates and should be optimized for this compound or its ester derivative.
Reaction Scheme
Improving the regioselectivity of reactions with 4-Bromo-1H-indole-7-carboxylic acid
Welcome to the technical support center for 4-Bromo-1H-indole-7-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?
A1: this compound has four primary reactive sites. The reactivity of each site is governed by the electronic and steric properties of the substituents. The indole N-H is acidic and nucleophilic after deprotonation. The pyrrole ring is generally electron-rich, making the C3 position susceptible to electrophilic attack, although this is tempered by the electron-withdrawing carboxylic acid group.[1] The C4-bromo bond is a key handle for palladium-catalyzed cross-coupling reactions.[2] The carboxylic acid at C7 can undergo standard transformations like esterification or amidation and may act as a directing group in certain C-H activation reactions.[3]
.dot
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo, 5-Bromo, and 6-Bromoindoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Theoretical Background: Positional Effects on Reactivity
The position of the bromine atom on the indole ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to a combination of electronic and steric effects.
-
Electronic Effects: The electron density at the carbon-bromine (C-Br) bond affects the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. The indole nucleus is an electron-rich aromatic system, and the position of the electron-withdrawing bromine atom can modulate the electron density at the reaction center. Generally, a lower electron density at the C-Br bond can facilitate oxidative addition.
-
Steric Effects: The steric environment around the C-Br bond can also play a crucial role. Increased steric hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
Based on these principles, a qualitative prediction of reactivity can be made:
-
5-Bromoindole: The bromine at the 5-position is on the benzo- part of the indole ring and is relatively unhindered. Its electronic environment is considered somewhat "neutral" compared to the 4- and 6-positions.
-
4-Bromoindole: The bromine at the 4-position is adjacent to the pyrrole ring, which may influence its electronic properties. More significantly, it can experience greater steric hindrance from the peri-hydrogen at the 5-position, potentially affecting the approach of the catalyst.
-
6-Bromoindole: The bromine at the 6-position is also on the benzo- part of the ring and is generally considered to be in a sterically unencumbered position, similar to the 5-bromo isomer. Its electronic environment is also comparable to that of 5-bromoindole.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize available quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of 4-bromo, 5-bromo, and 6-bromoindoles. It is important to note that the reaction conditions are not always identical across the different studies, which can influence the reported yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The data suggests that all three isomers are viable substrates, with 5- and 6-bromoindoles generally providing high yields.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 6-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 92 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. High yields have been reported for all three isomers, indicating their suitability for this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4 | 88 |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 3 | 89[1] |
| 6-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The available data indicates that all three bromoindoles can be successfully aminated, with yields being dependent on the specific amine and reaction conditions.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | High Yield |
| 6-Bromoindole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., dioxane, DME, or toluene/ethanol/water mixture). To this suspension, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a solution of the bromoindole (1.0 equiv) in an anhydrous solvent (e.g., THF or DMF) in a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[1]
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoindole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene), followed by the amine (1.1-1.2 equiv).
-
Reaction: Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reactivity Comparison
Caption: An idealized experimental workflow for the comparative analysis of bromoindole reactivity.
References
A Comparative Guide to 4-Bromo-1H-indole-7-carboxylic Acid and Its Isomers in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. Bromo-substituted indole carboxylic acids are a versatile class of intermediates, offering multiple handles for functionalization. This guide provides an objective comparison of 4-Bromo-1H-indole-7-carboxylic acid with its positional isomers, focusing on their synthesis, physicochemical properties, and reactivity. The information presented herein is supported by experimental data to aid in the strategic selection of these valuable synthetic precursors.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the bromine and carboxylic acid substituents on the indole scaffold significantly impacts the physical and spectroscopic properties of the molecule. A summary of these properties for this compound and its selected isomers is presented below.
| Property | This compound | 5-Bromo-1H-indole-2-carboxylic acid | 6-Bromo-1H-indole-3-carboxylic acid | 7-Bromo-1H-indole-4-carboxylic acid |
| Molecular Formula | C₉H₆BrNO₂ | C₉H₆BrNO₂ | C₉H₆BrNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol | 240.05 g/mol | 240.06 g/mol [1] | 240.05 g/mol |
| CAS Number | 1211594-25-0 | 7254-19-5 | 101774-27-0 | 1802168-61-1 |
| Appearance | Not specified | White to light yellow/orange powder[2] | White or light yellow powder[3] | Not specified |
| Melting Point | Not specified | 287-288 °C[2] | Not specified | Not specified |
| Boiling Point | 402.3±25.0 °C (Predicted)[1] | 470.9±25.0 °C (Predicted) | Not specified | Not specified |
| pKa | Not specified | 4.25±0.30 (Predicted) | Not specified | Not specified |
| Solubility | Not specified | Soluble in DMSO and DMF | Not specified | Not specified |
Spectroscopic Data Summary
| Isomer | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| This compound | Data not available | Data not available |
| 5-Bromo-1H-indole-2-carboxylic acid Derivatives | ¹H NMR data is available for various derivatives, for example, hydrazone derivatives show signals for the indole NH at ~10.6 ppm.[4] | ¹³C NMR data is available for various derivatives.[4] |
| 6-Bromo-1H-indole-3-carboxaldehyde | (300 MHz, CDCl₃) δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H)[5] | (75 MHz, DMSO-d₆) δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1[5] |
Synthesis of Bromoindole Carboxylic Acid Isomers
The synthetic accessibility of each isomer is a key consideration for its practical application. Below are representative synthetic protocols for several bromoindole carboxylic acid isomers.
Synthesis of this compound
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of 4-bromo-7-methylindole-2-carboxylic acid
This protocol describes a related synthesis of 4-bromo-7-methylindole-2-carboxylic acid, which involves a Fischer indole synthesis followed by hydrolysis[4].
Step 1: Synthesis of ethyl pyruvate-5-bromo-2-methylphenylhydrazone
-
5-bromo-2-methylphenylhydrazine hydrochloride is reacted with ethyl pyruvate in ethanol at 30-50 °C for 0.5-1.0 hours, followed by a brief reflux.
Step 2: Synthesis of ethyl 4-bromo-7-methylindole-2-carboxylate
-
The resulting phenylhydrazone is cyclized in the presence of anhydrous zinc chloride in ethylene glycol at 150-170 °C for 2.0-4.5 hours under a nitrogen atmosphere.
Step 3: Hydrolysis to 4-bromo-7-methylindole-2-carboxylic acid
-
Ethyl 4-bromo-7-methylindole-2-carboxylate (24.0 g, 0.085 mol) is stirred in 200 mL of ethanol at room temperature.
-
A solution of 112 g of 10% potassium hydroxide is added, and the mixture is left to hydrolyze overnight, precipitating a white solid.
-
The solid is collected by filtration, redissolved in water, and decolorized with activated carbon.
-
After filtration, the solution is acidified with 10% hydrochloric acid to precipitate the product.
-
The white solid is filtered and dried to yield 4-bromo-7-methylindole-2-carboxylic acid (16.1 g, 74.6% yield) with a purity of 98.4% (HPLC) and a melting point of 196-198 °C[4].
Experimental Protocol: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid via Hydrolysis[2][6]
This method involves the saponification of the corresponding ethyl ester.
-
Materials : Ethyl 5-bromo-1H-indole-2-carboxylate (134 g), 96% Sodium hydroxide (31.25 g), Methanol (183 mL), Water (183 mL), 10% Hydrochloric acid.
-
Procedure :
-
Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in a mixture of methanol and water in a suitable reaction vessel.
-
Add the sodium hydroxide solution and heat the mixture to reflux for 30 minutes.
-
After cooling to 40 °C, adjust the pH of the solution to 3-4 by the dropwise addition of 10% hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration to yield 5-Bromo-1H-indole-2-carboxylic acid.
-
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the indole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The reactivity of the bromoindole isomer is influenced by the electronic environment and steric hindrance around the C-Br bond.
While direct comparative studies for these specific carboxylic acid isomers are scarce, general principles of palladium catalysis suggest that the reactivity of the C-Br bond is influenced by its position on the indole ring. Electron density at the carbon atom bearing the bromine and the ability of the indole nitrogen to coordinate with the palladium catalyst can affect the rate of oxidative addition, which is often the rate-determining step.
A generalized workflow for comparing the reactivity of different bromoindole carboxylic acid isomers in a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for comparing the reactivity of bromoindole carboxylic acid isomers.
Biological Activity Insights
Bromoindole carboxylic acids and their derivatives have garnered significant attention for their diverse biological activities. While a direct comparative study of the parent acids is limited, research on their derivatives provides valuable insights into their potential as therapeutic agents.
-
Anticancer Activity : Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, showing promise as anti-cancer agents[6][7][8]. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2, A549, and MCF-7[6][7][8].
-
Antimicrobial Activity : Indole-3-carboxamide derivatives, including those with a 5-bromo substitution, have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and have been shown to potentiate the effects of existing antibiotics against Gram-negative bacteria such as Pseudomonas aeruginosa[2]. 6-Bromoindole derivatives have also been investigated as antimicrobial agents[5].
Conclusion
This compound and its isomers represent a valuable toolbox for synthetic and medicinal chemists. The choice of isomer depends on the desired substitution pattern and the specific synthetic strategy. While detailed comparative data on their reactivity and biological activity remains an area for further investigation, the available information on their synthesis and the biological potential of their derivatives underscores their importance as versatile building blocks in drug discovery and materials science. This guide provides a foundation for researchers to make informed decisions in the selection and application of these key indole intermediates.
References
- 1. 1H-Indole-7-carboxylic acid, 4-broMo-, Methyl ester CAS#: 1224724-39-3 [amp.chemicalbook.com]
- 2. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Functionalization of 4-Bromo-1H-indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic transformations involving 4-Bromo-1H-indole-7-carboxylic acid, a versatile building block in medicinal chemistry. We present experimental protocols and comparative data for key reactions, offering insights into its reactivity and potential applications in the synthesis of novel therapeutics.
Introduction
This compound is a valuable scaffold in drug discovery, featuring two key functional groups amenable to diverse chemical modifications. The bromine atom at the C4-position serves as a handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C7-position allows for esterification and amidation. This guide explores the structure and reactivity of this compound in four common synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Fischer esterification, and amide coupling.
Reaction Product Analysis
The structure of this compound allows for selective functionalization at either the C4 or C7 position. The reactivity at the C4-position is primarily dictated by the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions. In contrast, the carboxylic acid at the C7-position provides a site for nucleophilic acyl substitution.
Signaling Pathway Diagram
The following diagram illustrates the potential for derivatization of the this compound core, leading to a variety of substituted indole derivatives that can be screened for biological activity.
Caption: Derivatization pathways of this compound.
Comparative Performance Analysis
While specific experimental data for this compound is limited in the literature, we can infer its reactivity based on established principles and data from closely related analogues. Bromoindoles are generally more reactive in palladium-catalyzed cross-coupling reactions than their chloro counterparts due to the lower C-Br bond dissociation energy.[1] The presence of the carboxylic acid group can influence the reaction, potentially requiring additional base or a protection strategy to avoid side reactions.[2]
For the purpose of this guide, we will compare the expected outcomes of reactions on this compound with a hypothetical alternative, 4-Chloro-1H-indole-7-carboxylic acid.
| Reaction | Reagents | This compound (Expected Yield) | 4-Chloro-1H-indole-7-carboxylic acid (Expected Yield) | Notes |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | Good to Excellent | Moderate | The C-Br bond is more readily cleaved in the oxidative addition step. Harsher conditions may be needed for the chloro-analogue. |
| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | Good | Moderate to Good | Similar to Suzuki coupling, the bromo-substrate is expected to be more reactive. |
| Fischer Esterification | Methanol, H₂SO₄ (cat.), Reflux | High | High | The reactivity of the carboxylic acid is independent of the halogen substituent on the aromatic ring.[1][3] |
| Amide Coupling | Benzylamine, EDC, HOBt, DIPEA, DMF, rt | High | High | The reactivity of the carboxylic acid is independent of the halogen substituent on the aromatic ring.[4][5] |
Experimental Protocols
The following are representative experimental protocols adapted from literature for similar substrates. Researchers should optimize these conditions for their specific application.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of derivatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of DME and water.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Fischer Esterification of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol) (as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in an excess of the alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.[3]
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the ester.
-
Protocol 4: Amide Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture and continue to stir at room temperature for 12-24 hours, monitoring by TLC.[6]
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Palladium Catalysts in Bromoindole Coupling: A Comparative Analysis for Synthetic Advancement
In the landscape of pharmaceutical and materials science research, the functionalization of the indole scaffold holds significant importance due to its prevalence in biologically active molecules.[1] Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] For researchers and professionals in drug development, selecting the optimal catalytic system for coupling with bromoindoles is a critical decision that influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with bromoindoles, supported by experimental data and detailed protocols.
The choice of palladium precursor, ligand, base, and solvent system significantly dictates the outcome of these coupling reactions.[1] The following sections will delve into a comparative performance overview of common palladium catalysts, detailed experimental procedures, and visual representations of the reaction workflows to guide the selection of the most suitable catalytic system.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium catalyst is often intrinsically linked to the nature of its supporting ligand and the specific coupling reaction being performed. Bulky, electron-rich phosphine ligands, for instance, have proven particularly effective in promoting the key steps of many catalytic cycles.[3] Below is a summary of the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving bromoindoles and related aryl bromides.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for this specific substrate.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Highly effective for sterically hindered and electron-rich arylboronic acids.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | Effective at room temperature with a bulky phosphine ligand.[4] |
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[3] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | ~100 | - | N-substituted 4-bromo-7-azaindoles + amides/amines | -[5] |
| Pd/CM-phos | CM-phos | K₂CO₃ | t-BuOH | 120 | - | Aryl Mesylates + Amines | -[6] |
Table 3: Performance of Palladium Catalysts in Heck Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 80 | 30-84 | Used for coupling of a bromo-caffeine derivative with styrenes.[7] |
| PdCl₂(dppf) | dppf | K₂CO₃ | - | - | 78 | Applied in the synthesis of ginkgolic acid.[7] |
| 3% Pd/C | - | - | - | - | Moderate to Good | Heterogeneous catalyst effective for various aryl halides with acrylic acid.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are generalized procedures for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions that can be adapted for specific bromoindole substrates.
General Procedure for Suzuki-Miyaura Coupling [1][9]
-
In a reaction vessel, combine the bromoindole (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Add the anhydrous solvent (e.g., dimethoxyethane, dioxane, toluene).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%) and ligand, if applicable.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination [3]
-
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₂CO₃, 1.4-2.0 equiv).
-
Add the bromoindole (1.0 equiv), the amine (1.2-1.5 equiv), and the solvent (e.g., toluene, dioxane).
-
Stir the mixture at the specified temperature (e.g., 100-110 °C) for the required time.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
General Procedure for Heck Coupling [7]
-
In a reaction vessel, dissolve the bromoindole (1.0 equiv), the alkene (1.2-1.5 equiv), the base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv), and any additives (e.g., NBu₄Br).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., P(o-tol)₃), if required.
-
Heat the reaction mixture under an inert atmosphere to the specified temperature (e.g., 80-140 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the mixture with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the experimental setup and the fundamental catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. orgsyn.org [orgsyn.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Uncharted Territory of 4-Bromo-1H-indole-7-carboxylic Acid Derivatives: A Guide to Prospective Cross-Reactivity Analysis
A comprehensive search of scientific literature and databases has revealed a notable absence of published cross-reactivity studies for compounds synthesized directly from 4-Bromo-1H-indole-7-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for initiating such investigations. While direct comparative data is unavailable, this document outlines potential synthetic strategies, proposes a detailed experimental workflow for cross-reactivity profiling, and visualizes key conceptual pathways to guide future research in this promising area of medicinal chemistry.
Introduction to the Therapeutic Potential of Indole Derivatives
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Bromo-substituted indole carboxylic acids, in particular, serve as versatile starting materials for the synthesis of targeted therapeutics, including kinase inhibitors, antivirals, and antibacterial agents. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. The carboxylic acid moiety can be crucial for target engagement, often acting as a key interacting group with amino acid residues in protein active sites.
While the synthesis and biological evaluation of various indole derivatives have been reported, the specific cross-reactivity profiles of compounds derived from this compound remain unexplored in the public domain. Cross-reactivity studies are critical in drug development to assess the selectivity of a compound and to identify potential off-target effects that could lead to toxicity or unexpected therapeutic benefits.
Hypothetical Synthesis and Library Generation
The generation of a chemical library from this compound would likely involve derivatization at three key positions: the indole nitrogen (N1), the carboxylic acid at position 7, and the bromine atom at position 4.
Table 1: Potential Synthetic Transformations for Library Generation
| Position of Modification | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |
| Indole Nitrogen (N1) | N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide), NaH, DMF | N-Alkyl, N-Benzyl |
| N-Arylation | Aryl boronic acids, Cu(OAc)₂, pyridine | N-Aryl | |
| Carboxylic Acid (C7) | Amide Coupling | Amines, coupling reagents (e.g., HATU, EDCI), DIPEA, DMF | Amides |
| Esterification | Alcohols, acid catalyst (e.g., H₂SO₄), heat | Esters | |
| Bromo Group (C4) | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base, solvent | Aryl/Heteroaryl substitution |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base, solvent | Alkynyl substitution | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand, base, solvent | Amino substitution |
Proposed Experimental Protocol for Cross-Reactivity Profiling
The following protocol outlines a comprehensive approach to assess the cross-reactivity of a library of compounds synthesized from this compound. This protocol is designed to be adaptable to various target classes, such as protein kinases or G-protein coupled receptors (GPCRs).
Target Selection
-
Primary Target Identification: Based on the structural features of the synthesized compounds, select a primary biological target (e.g., a specific protein kinase implicated in a disease).
-
Panel Selection for Cross-Reactivity:
-
Kinase Profiling: Select a panel of representative kinases from different families of the human kinome (e.g., a panel of 50-100 kinases).
-
GPCR Profiling: Select a panel of GPCRs, including receptors from different classes (A, B, C) and those with high sequence homology to the primary target.
-
In Vitro Assays
-
Primary Assay:
-
For Kinases: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ value of each compound against the primary target.
-
For GPCRs: Employ a functional assay, such as a calcium mobilization assay or a cAMP assay, to determine the EC₅₀ or IC₅₀ values.
-
-
Cross-Reactivity Screening:
-
Screen all synthesized compounds at a single high concentration (e.g., 10 µM) against the selected panel of kinases or GPCRs.
-
Measure the percent inhibition or activation for each compound against each target.
-
-
Dose-Response Analysis:
-
For any compound showing significant activity (e.g., >50% inhibition) against a target in the cross-reactivity screen, perform a full dose-response analysis to determine the IC₅₀ or EC₅₀ value.
-
Data Analysis and Interpretation
-
Selectivity Score: Calculate a selectivity score for each active compound to quantify its specificity for the primary target over other targets in the panel.
-
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Analysis: Correlate the chemical modifications in the synthesized library with their activity against the primary target and their cross-reactivity profiles.
Visualizing Workflows and Pathways
To facilitate the understanding of the proposed research, the following diagrams, generated using the DOT language, illustrate a conceptual experimental workflow and a generic signaling pathway that could be targeted by the synthesized compounds.
Caption: Experimental workflow for synthesis and cross-reactivity profiling.
Caption: A generic receptor tyrosine kinase signaling pathway.
Conclusion
While direct experimental data on the cross-reactivity of compounds derived from this compound is currently lacking in the scientific literature, this guide provides a comprehensive roadmap for researchers to embark on such studies. By systematically synthesizing a diverse library of compounds and subjecting them to rigorous biological screening against a panel of relevant targets, it will be possible to elucidate their selectivity profiles and identify promising lead candidates for further drug development. The proposed workflows and conceptual diagrams serve as a foundational resource to stimulate and guide these future research endeavors.
A Comparative Guide to the Synthesis of 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking of Established and Novel Synthetic Routes
The functionalized indole scaffold is a cornerstone in medicinal chemistry and drug discovery. Among its many derivatives, 4-Bromo-1H-indole-7-carboxylic acid serves as a crucial building block for a range of pharmacologically active molecules. The strategic placement of the bromo and carboxylic acid moieties offers versatile handles for further chemical modifications. This guide provides a comprehensive comparison of two distinct synthetic pathways to this valuable intermediate: an established multi-step synthesis culminating in ester hydrolysis and a novel, palladium-catalyzed approach.
This document presents a side-by-side analysis of their respective experimental protocols, quantitative performance metrics, and reaction workflows, enabling researchers to make informed decisions based on factors such as yield, step economy, and reagent accessibility.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the established and a proposed novel synthetic route to this compound.
| Parameter | Established Route: Multi-step Synthesis & Hydrolysis | Novel Route: Palladium-Catalyzed C4-Carbamoylation & Hydrolysis |
| Starting Materials | 3-Bromo-2-methylaniline | N-protected or unprotected indole, Chlorocarbamate |
| Key Intermediates | Methyl 4-bromo-1H-indole-7-carboxylate | C4-Carbamoylated indole |
| Overall Yield | ~60-70% (Estimated over multiple steps) | Not yet established for this specific substrate |
| Purity of Final Product | High (Typically >97% after final step) | Potentially high, dependent on purification of intermediate |
| Number of Steps | 3-4 steps | 2 steps (C-H activation and hydrolysis) |
| Key Reagents | Nitrating agents, Diethyl mesoxalate, Reducing agents (e.g., H₂, Pd/C), Lithium hydroxide | Palladium catalyst (e.g., Pd(TFA)₂), Ligand (e.g., P(m-F-C₆H₄)₃), Base (e.g., Cs₂CO₃), Norbornadiene (NBD) |
| Advantages | Utilizes classical, well-understood reactions. High yield in the final hydrolysis step. | Potentially more step-economical. Utilizes modern C-H activation methodology. May offer a more direct route from a simple indole. |
| Disadvantages | Longer synthetic sequence. May require harsh reagents in early steps. | Requires specialized palladium catalysts and ligands. The overall efficiency for this specific substrate is not yet reported. |
Experimental Protocols
Established Route: Multi-step Synthesis and Saponification
This route is based on the final hydrolysis step detailed in patent literature (WO2014210255 A1), with a plausible preceding synthesis of the necessary ester intermediate.
Step 1: Synthesis of Methyl 2-amino-3-bromobenzoate This step involves the conversion of a suitable precursor, such as 3-bromo-2-nitrotoluene, through oxidation and reduction, or starting from 2-amino-3-bromobenzoic acid and performing an esterification.
Step 2: Construction of the Indole Ring to form Methyl 4-bromo-1H-indole-7-carboxylate A common method for this transformation is the Batcho-Leimgruber indole synthesis. This would involve the reaction of methyl 2-amino-3-bromobenzoate with a suitable three-carbon building block, followed by cyclization to form the indole ring system.
Step 3: Hydrolysis of Methyl 4-bromo-1H-indole-7-carboxylate To a solution of methyl 4-bromo-1H-indole-7-carboxylate (6 g, 23 mmol) in a mixture of tetrahydrofuran (300 mL), methanol (60 mL), and water (60 mL), lithium hydroxide (2.83 g, 118 mmol) is added. The reaction mixture is heated to reflux and stirred overnight. After completion, the mixture is cooled to room temperature and concentrated under reduced pressure. The remaining aqueous layer is acidified to approximately pH 6 with 4N hydrochloric acid. The resulting precipitate is collected by filtration and dried to yield this compound.[1] Reported Yield: 5.5 g (97%)[1] Product Characterization (¹H NMR, DMSO-d6): δ 11.39 (br, 1H), 7.65-7.63 (d, J = 8.0 Hz, 1H), 7.46-7.44 (m, 1H), 7.33-7.31 (d, J = 8.0 Hz, 1H), 6.49-6.48 (m, 1H).[1]
Proposed Novel Route: Palladium-Catalyzed C4-Carbamoylation and Hydrolysis
This proposed route leverages a recently developed palladium-catalyzed C-H activation/carbamoylation reaction, followed by a standard hydrolysis of the resulting amide.
Step 1: Palladium-Catalyzed C4-Carbamoylation of a Bromo-Indole Precursor In a reaction vessel, the bromo-indole starting material (0.2 mmol), Pd(TFA)₂ (10 mol%), P(m-F-C₆H₄)₃ (20 mol%), Cs₂CO₃ (0.8 mmol), and CsF (0.05 mmol) are combined under an argon atmosphere. Toluene (2 mL), the chlorocarbamate reagent (0.4 mmol), and norbornadiene (NBD, 0.5 mmol) are added. The resulting suspension is stirred vigorously at room temperature for 15 minutes, then heated in a pre-heated oil bath at 100 °C for 12 hours, followed by an increase to 140 °C for another 12 hours. The resulting C4-carbamoylated indole would then be isolated and purified using standard chromatographic techniques.
Step 2: Hydrolysis of the C4-Carbamoylated Indole The isolated C4-carbamoylated indole would be subjected to hydrolysis. A common procedure involves heating the amide in a mixture of a suitable solvent (e.g., ethanol or dioxane) and a strong aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) until the reaction is complete. The reaction mixture is then cooled, and the pH is adjusted to precipitate the carboxylic acid, which is then collected by filtration and purified.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two compared synthetic routes.
Caption: Workflow for the established multi-step synthesis.
References
Navigating the Therapeutic Potential of Bromo-Indole Carboxylic Acid Derivatives: A Comparative Analysis
A detailed examination of the in vitro and in vivo validation of targets for bromo-indole carboxylic acid derivatives reveals a promising landscape for therapeutic intervention, particularly in the realm of oncology. While specific data for 4-Bromo-1H-indole-7-carboxylic acid derivatives remain limited in publicly accessible research, a comprehensive analysis of closely related bromo-indole structures provides valuable insights into their mechanisms of action and potential clinical applications.
This guide offers a comparative overview of the performance of various bromo-indole carboxylic acid derivatives against established and novel biological targets. By presenting supporting experimental data from both in vitro and in vivo studies, we aim to provide researchers, scientists, and drug development professionals with a robust resource for evaluating the therapeutic promise of this class of compounds. The following sections detail the identified molecular targets, quantitative performance metrics, and the experimental protocols utilized for their validation.
Target Validation and Comparative Efficacy
Recent studies have identified several key molecular targets for derivatives of bromo-indole carboxylic acids, with a significant focus on their anti-cancer properties. The primary targets validated to date include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and aromatase.
Table 1: In Vitro Efficacy of Bromo-Indole Carboxylic Acid Derivatives Against Cancer Cell Lines
| Compound Class | Derivative Example | Target(s) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Bromoindole-2-carboxylic acid hydrazones | 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 | HepG2 | 14.3 | Sorafenib | 6.2 |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Single chloro-substituted derivative (3h) | Tubulin, Aromatase | T47D | 2.4 | - | - |
The data clearly indicates that derivatives of 5-bromoindole-2-carboxylic acid show potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.[1][2] The exemplified hydrazone derivative exhibits an IC50 value in the low micromolar range against the HepG2 human liver cancer cell line, comparable to the established VEGFR inhibitor, Sorafenib.[1]
Furthermore, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, some of which are brominated, have demonstrated dual inhibitory action against both tubulin and aromatase.[3] A single chloro-substituted derivative from this class showed a potent IC50 of 2.4 µM against the T47D breast cancer cell line.[3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are protocols for the key assays used to determine the efficacy of these bromo-indole carboxylic acid derivatives.
VEGFR-2 Tyrosine Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 tyrosine kinase.
-
Plate Preparation : Recombinant human VEGFR-2 kinase is coated onto a 96-well microplate.
-
Compound Incubation : The test compounds (derivatives of 5-bromoindole-2-carboxylic acid) are serially diluted and added to the wells, followed by a pre-incubation period to allow for binding to the kinase.
-
Reaction Initiation : The kinase reaction is initiated by the addition of a solution containing ATP and a specific substrate peptide.
-
Detection : After incubation, a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added. The signal is developed using a colorimetric or fluorometric substrate and measured using a plate reader.
-
Data Analysis : The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Human cancer cell lines (e.g., HepG2, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the bromo-indole carboxylic acid derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of compounds to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture : A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared.
-
Compound Addition : The test compounds are added to the reaction mixture.
-
Polymerization Induction : Tubulin polymerization is induced by raising the temperature.
-
Fluorescence Monitoring : The fluorescence of the reporter, which increases upon incorporation into microtubules, is monitored over time using a fluorometer.
-
Data Analysis : The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control to determine the inhibitory activity.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological processes affected by these compounds, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for target validation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of a 5-bromoindole derivative.
Caption: Mechanism of tubulin polymerization inhibition by a pyrrolyl-indole derivative.
Caption: General experimental workflow for the validation of therapeutic targets.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Based on analogous compounds, 4-Bromo-1H-indole-7-carboxylic acid should be handled as a hazardous substance with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Minimum Requirement | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield worn over safety glasses. | Conforming to EN 166 (EU) or NIOSH (US) standards (e.g., ANSI Z87.1).[3][5][6][7] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | EU Directive 89/686/EEC and the standard EN 374.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) or a full-face respirator is required. | NIOSH (US) or EN 149 (EU).[3][4][5][7] |
| Body Protection | A laboratory coat, long-sleeved shirt, and long pants to prevent skin exposure. | Standard laboratory practice.[6] |
| Foot Protection | Closed-toe and closed-heel shoes. | Standard laboratory practice.[6][8] |
Operational Plan: Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][7] Ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Dispensing: Since this compound is a solid, handle it carefully to avoid the formation of dust.[4][5][7] Use non-sparking tools.[5]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4][5] Clean all equipment and the work area to remove any residual chemical.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and eliminate all ignition sources.[2][5]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[2][9]
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][7] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.[9]
Disposal Plan
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[3]
-
Waste Collection: Collect all solid waste (e.g., excess reagent, contaminated weighing paper, and gloves) and any liquid waste containing the compound in separate, clearly labeled, and sealed containers for halogenated hazardous waste.[2][3][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Institutional Guidelines: Consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[2][3]
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling, from preparation to disposal.
References
- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
